Galanin (1-16), mouse, porcine, rat
説明
特性
分子式 |
C78H116N20O21 |
|---|---|
分子量 |
1669.9 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChIキー |
FHTSPMGFAZMZJT-GDGJPEIESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
製品の起源 |
United States |
Foundational & Exploratory
What is the function of Galanin (1-16) in the rat central nervous system?
An In-depth Technical Guide to the Function of Galanin (1-16) in the Rat Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galanin is a widely distributed neuropeptide in the mammalian central nervous system (CNS) that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The N-terminal fragment, Galanin (1-16), is a biologically active peptide that has been shown to be a potent agonist at galanin receptors in the rat CNS. This document provides a comprehensive overview of the functions of Galanin (1-16), detailing its receptor binding profile, downstream signaling, and its modulatory roles in key neurophysiological and behavioral processes. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided.
Receptor Binding and Affinity
Galanin (1-16) demonstrates high-affinity binding to galanin receptors, particularly in the hippocampus. It effectively displaces radiolabeled galanin, indicating its role as a competitive agonist. The integrity of the N-terminal portion, especially the Tryptophan at position 2, is critical for this high-affinity interaction.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities of Galanin (1-16) and related fragments at galanin receptors in the rat CNS.
| Ligand | Brain Region | Receptor Subtype | Assay Type | Affinity Metric | Value | Citations |
| Galanin (1-16) | Ventral Hippocampus | Galanin Receptors | Equilibrium Binding | IC₅₀ | ~3 nM | [1][2] |
| Galanin (1-16) | N/A | GalR1 | Radioligand Binding | pKi | 8.7 - 9.0 | [3] |
| Galanin (1-12) | Ventral Hippocampus | Galanin Receptors | Binding Studies | IC₅₀ | Submicromolar | [4] |
| [D-Trp²]Galanin (1-16) | Ventral Hippocampus | Galanin Receptors | Equilibrium Binding | Affinity Loss | ~500-fold | [1][2] |
Signaling Pathways
Galanin (1-16) acts as an agonist, initiating intracellular signaling cascades upon binding to galanin receptors. Its effects are primarily inhibitory, consistent with the coupling of GalR1 to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, Galanin (1-16) has been shown to inhibit the muscarinic agonist-stimulated breakdown of inositol phospholipids in the rat ventral hippocampus, suggesting a potential interaction with Gq-coupled pathways.[1][2]
Neurophysiological Functions
Galanin (1-16) exerts significant modulatory effects on neuronal activity and neurotransmitter release within the rat CNS.
Inhibition of Acetylcholine Release
A primary function of Galanin (1-16) is the inhibition of acetylcholine (ACh) release, particularly in the hippocampus. Intracerebroventricular administration robustly inhibits scopolamine-induced ACh release in the ventral hippocampus, a function critical to cognitive processes.[1][2] Studies have determined that the minimal sequence required for this inhibitory action is Galanin (1-12).[4]
Modulation of Neuronal Excitability
Galanin (1-16) induces membrane hyperpolarization in various neuronal populations, leading to decreased excitability.
-
Hypothalamus: In magnocellular neurosecretory cells of the supraoptic nucleus, Galanin (1-16) causes a reversible, dose-dependent membrane hyperpolarization, thereby inhibiting neuronal firing.[5][6] This effect is mediated postsynaptically and involves an increase in membrane conductance.[5][6]
-
Locus Coeruleus (LC): Similar to the full-length peptide, Galanin (1-16) hyperpolarizes LC neurons.[7][8] In this region, its potency is greater than that of the Galanin (1-15) fragment.[7]
-
Hippocampus: In contrast to the LC, studies on CA3 pyramidal neurons in the dorsal hippocampus suggest that Galanin (1-15) is more potent, indicating the presence of distinct receptor populations or conformations in different brain regions.[7][8]
Data Presentation: Neurophysiological Effects
| Function | Brain Region | Effect | Metric | Value | Citations |
| Neuronal Excitability | Hypothalamic MNCs | Membrane Hyperpolarization | IC₅₀ | ~10 nM | [5][6] |
| Acetylcholine Release | Ventral Hippocampus | Inhibition of Scopolamine-Evoked Release | Dose (i.c.v.) | 10 µg / 15 µL | [1][2] |
| Signal Transduction | Ventral Hippocampus | Inhibition of Inositol Phospholipid Breakdown | Concentration | 1 µM | [2] |
Behavioral Functions
The neurophysiological actions of Galanin (1-16) translate into distinct behavioral outcomes.
Stimulation of Feeding
When administered centrally, either into the lateral ventricles or directly into the paraventricular nucleus (PVN) of the hypothalamus, Galanin (1-16) significantly increases the consumption of palatable food.[9] Its efficacy in stimulating feeding correlates with its binding affinity for hypothalamic galanin receptors.[9]
Modulation of Mood and Cognition
Galanin and its N-terminal fragments are implicated in mood regulation and memory.
-
Anxiety and Depression: The galaninergic system is involved in anxiety- and depression-related behaviors.[10][11] Specifically, Galanin (1-15) has been shown to evoke strong depression-like and anxiogenic-like effects in rats.[8][10]
-
Learning and Memory: By inhibiting acetylcholine release in the hippocampus, a key neurotransmitter for memory formation, galanin pathways can impair performance in spatial memory tasks.[1][12]
Data Presentation: Behavioral Effects
| Behavioral Paradigm | Administration Route | Dose | Effect | Citations |
| Feeding Behavior | Intracerebroventricular (i.c.v.) | 6 nmol | Significant increase in food consumption | [9] |
| Feeding Behavior | Paraventricular Nucleus (PVN) | 1 nmol | Significant increase in food consumption | [9] |
| Depression-like Behavior (Forced Swim Test) | Intracerebroventricular (i.c.v.) | 3 nmol | 44% increase in immobility | [10] |
Experimental Protocols
The findings described in this document are based on a range of established experimental procedures.
Receptor Binding Assay (Equilibrium Binding)
-
Objective: To determine the binding affinity (IC₅₀) of Galanin (1-16) for galanin receptors.
-
Protocol:
-
Tissue Preparation: The rat ventral hippocampus is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to obtain a crude membrane preparation.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-Galanin) and varying concentrations of the unlabeled competitor, Galanin (1-16).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis.[1][2]
-
In Vivo Microdialysis for Acetylcholine Release
-
Objective: To measure the effect of Galanin (1-16) on acetylcholine release in the hippocampus of freely moving rats.
-
Protocol:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the ventral hippocampus.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of ACh release.
-
Drug Administration: Galanin (1-16) is administered intracerebroventricularly. Subsequently, an ACh-releasing agent like scopolamine is administered subcutaneously.
-
Analysis: The concentration of ACh in the dialysate samples is quantified using a highly sensitive method, such as a radioenzymatic assay or HPLC with electrochemical detection.[1][2]
-
In Vitro Electrophysiology
-
Objective: To record the electrophysiological response of individual neurons to Galanin (1-16).
-
Protocol:
-
Slice Preparation: Rats are decapitated, and the brain is rapidly removed and placed in ice-cold aCSF. Transverse hippocampal or hypothalamic slices (300-400 µm thick) are prepared using a vibratome.[7]
-
Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF.
-
Intracellular Recording: Neurons (e.g., CA3 pyramidal cells or hypothalamic MNCs) are impaled with sharp microelectrodes to record membrane potential and firing activity.
-
Drug Application: After obtaining a stable baseline recording, Galanin (1-16) is applied to the slice via the superfusion bath at known concentrations.
-
Data Acquisition: Changes in membrane potential, input resistance, and firing rate are recorded and analyzed to determine the peptide's effect (e.g., hyperpolarization, inhibition of firing).[5][6][7]
-
Conclusion
The N-terminal fragment Galanin (1-16) functions as a potent and physiologically significant agonist at galanin receptors within the rat central nervous system. Its high-affinity binding, particularly in the hippocampus, initiates inhibitory signaling cascades that lead to the suppression of acetylcholine release and a reduction in neuronal excitability in key brain regions, including the hypothalamus and locus coeruleus. These neurophysiological actions underlie its powerful effects on behavior, most notably the stimulation of feeding and the modulation of mood and cognitive processes. The comprehensive data underscore the importance of the N-terminal domain of galanin for its biological activity and highlight Galanin (1-16) as a critical endogenous peptide in the regulation of diverse CNS functions.
References
- 1. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. N-terminal galanin fragments inhibit the hippocampal release of acetylcholine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. diva-portal.org [diva-portal.org]
- 9. jneurosci.org [jneurosci.org]
- 10. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Interference RNA Knockdown Rats in Behavioral Functions: GALR1/GALR2 Heteroreceptor in Anxiety and Depression-Like Behavior | Springer Nature Experiments [experiments.springernature.com]
- 12. Galanin-acetylcholine interactions in rodent memory tasks and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Galanin (1-16) Interactions: A Technical Guide to Receptor Binding Affinity in the Mouse Brain
For Immediate Release
This technical guide offers an in-depth exploration of Galanin (1-16) receptor binding affinity within the murine brain, tailored for researchers, scientists, and professionals in drug development. Galanin, a widely distributed neuropeptide, and its N-terminal fragment, Galanin (1-16), play crucial roles in a multitude of physiological processes, including nociception, feeding, and cognition.[1] Understanding the specific binding characteristics of Galanin (1-16) to its receptors—GalR1, GalR2, and GalR3—is paramount for the development of targeted therapeutics. This document provides a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Analysis of Galanin (1-16) Binding Affinity
The affinity of Galanin (1-16) for its receptors is a critical determinant of its biological activity. The following tables summarize the binding affinities (Ki and Kd values) of Galanin (1-16) for galanin receptor subtypes, primarily focusing on data derived from mouse brain tissue. For comparative purposes, data from rat studies are also included. The N-terminal portion of galanin is essential for its interaction with the receptors, with the first 15 amino acids being highly conserved across species.[2]
| Ligand | Receptor Subtype | Species | Brain Region/Preparation | Binding Affinity (Ki) | Reference |
| Galanin (1-16) | GalR1 | Mouse | Recombinant | 1.02 - 2.2 nM (pKi 8.7 - 9.0) | [3] |
| Galanin (1-16) | GalR1 | Rat | Recombinant | 4.8 nM | [2] |
| Galanin (1-16) | GalR2 | Rat | Recombinant | 5.7 nM | [2] |
| Galanin (1-16) | GalR3 | Rat | Recombinant | 50 nM | [2] |
| Ligand | Receptor | Species | Brain Region/Preparation | Binding Affinity (Kd) | Reference |
| Galanin (1-16) | Galanin Receptor | Mouse/Porcine/Rat | Hippocampus | 3 nM | [4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. Data presented as pKi has been converted to nM for consistency.
Experimental Protocols: Radioligand Binding Assay
The determination of Galanin (1-16) receptor binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (Galanin (1-16)) to displace a radiolabeled ligand from the galanin receptors.
Mouse Brain Membrane Preparation
-
Tissue Harvesting: Adult mice are euthanized, and the brains are rapidly excised and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Specific brain regions of interest (e.g., hippocampus, hypothalamus, amygdala) are dissected and homogenized in the buffer using a glass-Teflon homogenizer.[5] The hypothalamus, in particular, exhibits high levels of galanin receptors.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Isolation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA assay. The prepared membranes can be stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
Radioligand: [125I]-Galanin is commonly used as the radiolabeled ligand due to its high affinity and specific activity.
-
Unlabeled Ligand: Increasing concentrations of unlabeled Galanin (1-16).
-
Brain Membranes: A fixed amount of the prepared mouse brain membrane suspension.
-
Assay Buffer: A buffer containing protease inhibitors to prevent ligand degradation (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Incubation: The components are incubated together for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of any unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity bound in the presence of a high concentration of unlabeled galanin (e.g., 1 µM) to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - NSB.
-
IC50 Determination: The concentration of Galanin (1-16) that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Molecular Interactions and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining Galanin (1-16) binding affinity.
The biological effects of galanin and its fragments are mediated through G protein-coupled receptors (GPCRs), which trigger distinct intracellular signaling cascades. GalR1 activation typically leads to the inhibition of adenylyl cyclase, while GalR2 activation can stimulate phospholipase C.
Caption: Simplified galanin receptor signaling pathways.
In the mouse brain, [125I]-galanin binding sites are found in moderate-to-high densities in regions such as the basal ganglia, limbic areas, hypothalamus, and midbrain.[5] Studies in GalR1 knockout mice have shown an absence of specific [125I]-galanin binding, suggesting that under typical experimental conditions, the binding is predominantly to the GalR1 subtype.[5] The distribution of GalR1 mRNA is widespread, with significant expression in the hypothalamus, amygdala, and thalamus.[6] GalR2 mRNA is also broadly expressed, with high levels in the hippocampus, particularly the dentate gyrus and CA3 field.[6] This differential distribution of receptor subtypes underscores the complex and region-specific roles of galanin and its fragments in the central nervous system. Further research with subtype-selective ligands is crucial to fully elucidate the physiological and pathological functions mediated by each galanin receptor.
References
- 1. dovepress.com [dovepress.com]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [125I]-Galanin binding in brain of wildtype, and galanin- and GalR1-knockout mice: strain and species differences in GalR1 density and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Physiological Role of Galanin (1-16) in Mouse Pancreatic Islets
Abstract
Galanin, a widely distributed neuropeptide, plays a significant role in regulating pancreatic endocrine function. The N-terminal fragment, Galanin (1-16), which contains the active site of the full-length peptide, is a potent modulator of hormone secretion from pancreatic islets. This technical guide provides a comprehensive overview of the physiological role of Galanin (1-16) in mouse pancreatic islets, with a primary focus on its profound inhibitory effects on insulin secretion. We detail the underlying signaling mechanisms, present quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the relevant pathways and workflows.
Introduction
Galanin is a neuropeptide found in the central and peripheral nervous systems, including the autonomic nerve terminals that innervate the endocrine pancreas.[1][2] It exerts its biological effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[3][4][5] In pancreatic islets, galanin is recognized as a potent inhibitor of insulin secretion, an action that has been compared to the sympatho-adrenergic inhibition of β-cells.[2][6]
The biological activity of galanin resides primarily in its N-terminal region.[7][8] The fragment Galanin (1-16) has been shown to be a powerful agonist at galanin receptors, effectively mimicking the inhibitory actions of the full-length peptide on insulin release.[7] Understanding the precise role and mechanism of action of Galanin (1-16) is crucial for elucidating the neural control of glucose homeostasis and for identifying potential therapeutic targets for metabolic diseases like diabetes.[9][10]
Quantitative Data on the Effects of Galanin (1-16) and Related Peptides
The inhibitory effects of Galanin (1-16) and its analogues on pancreatic β-cells have been quantified in several studies. The following tables summarize key findings from isolated mouse islets.
Table 1: Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
| Peptide | Concentration | % Inhibition of Insulin Secretion (Mean ± SEM) | Stimulus | Notes |
| Galanin(-7-16) | 100 nM | 83 ± 7% | 11.1 mM Glucose | The inhibitory action was prevented by the galanin receptor antagonist M35 (10 nM).[6] |
| Galanin(-9-16) | 100 nM | 71 ± 17% | 11.1 mM Glucose | Potently inhibited GSIS across all tested concentrations (1-1000 nM).[6] |
| Rat Galanin (full-length) | 100 nM | 93 ± 4% | 11.1 mM Glucose | Potency was not statistically different from the N-terminally elongated fragments.[6] |
| Rat Galanin (full-length) | 4.25 nmol/kg (in vivo) | 65% | Intravenous Glucose | Also inhibited carbachol-stimulated insulin secretion by 85%.[11] |
Table 2: Effects of Galanin on Ion Channel Activity in Mouse β-Cells
| Channel | Peptide | Concentration | Effect | G-Protein Dependence |
| ATP-sensitive K+ (KATP) Channels | Galanin | 100 nM | Significantly enhanced KATP currents. | Effect was completely absent in β-cells from Go2α knockout mice.[1] |
| Voltage-Gated Ca2+ Channels | Galanin | 100 nM | Reduced peak Ca2+ currents by 55%. | Effect was completely lost in β-cells from Go2α knockout mice.[1] |
Table 3: Effects of Galanin on Glucagon Secretion in Mice
| Condition | Peptide | Effect on Plasma Glucagon | Notes |
| Basal | Galanin | Transiently increased levels.[11] | Systemic infusion rapidly doubled pancreatic glucagon output.[1] |
| Glucose-Stimulated | Galanin | Glucose abolished the galanin-induced increase in glucagon.[11] | - |
| Carbachol-Stimulated | Galanin | Additive stimulatory effects with carbachol.[11] | - |
Signaling Pathways and Mechanisms of Action
Galanin (1-16) inhibits insulin secretion primarily by activating GALR1 and/or GALR3 receptors on the surface of pancreatic β-cells. These receptors are coupled to pertussis toxin-sensitive inhibitory G-proteins of the Gi/o family, with studies specifically identifying the Go2 subunit as the critical mediator.[1][12][13]
The activation of the Go2 protein by the galanin receptor leads to two principal downstream events that collectively suppress insulin release:
-
Activation of KATP Channels: The G-protein activation leads to the opening of ATP-sensitive potassium (KATP) channels.[1][12] This increases the efflux of potassium ions (K+) from the β-cell, causing membrane hyperpolarization.
-
Inhibition of Voltage-Gated Ca2+ Channels: The hyperpolarized state of the cell membrane prevents the opening of voltage-gated calcium (Ca2+) channels, which are critical for stimulus-secretion coupling.[1] Galanin signaling also directly inhibits these Ca2+ channels.[1]
The combined effect is a marked reduction in the influx of Ca2+ into the cytoplasm. Since a rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, galanin signaling effectively clamps this process, leading to potent inhibition of insulin secretion.[1]
Caption: Galanin (1-16) signaling pathway in pancreatic β-cells.
Detailed Experimental Protocols
Investigating the effects of Galanin (1-16) on mouse pancreatic islets requires a series of specialized techniques.
Mouse Pancreatic Islet Isolation
This protocol is a synthesized standard procedure for obtaining viable islets for in vitro studies.[14][15][16]
Materials:
-
Collagenase V solution (e.g., 1 mg/mL in ice-cold Hanks' Balanced Salt Solution - HBSS)
-
HBSS
-
RPMI-1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 0.1 mg/mL streptomycin
-
Surgical tools (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Water bath at 37°C
-
Stereomicroscope
Procedure:
-
Anesthesia and Dissection: Anesthetize the mouse according to approved institutional protocols. Perform a midline laparotomy to expose the abdominal cavity.
-
Cannulation and Perfusion: Locate the common bile duct. Clamp the duct at the ampulla of Vater near the duodenum. Carefully insert a 30G needle into the common bile duct and slowly inject ~3 mL of ice-cold collagenase solution to inflate the pancreas.[14]
-
Pancreas Digestion: Excise the distended pancreas and transfer it to a 50 mL conical tube. Incubate the tube in a 37°C shaking water bath for a predetermined time (typically 7-17 minutes, which must be optimized for each new lot of collagenase).[15][16]
-
Stopping Digestion: Stop the digestion by adding cold HBSS or culture medium. Shake the tube vigorously for 30-60 seconds to mechanically dissociate the tissue.
-
Washing and Purification: Centrifuge the digest at low speed, discard the supernatant, and resuspend the pellet. Wash the tissue pellet 2-3 times with cold HBSS. Islets can be purified from the acinar tissue by density gradient centrifugation (e.g., using Histopaque) or by hand-picking under a stereomicroscope.[15]
-
Culture: Culture the isolated islets overnight in RPMI-1640 medium at 37°C and 5% CO2 to allow for recovery before experimentation.
Islet Perifusion for Secretion Dynamics
This protocol allows for the dynamic measurement of hormone secretion from isolated islets in response to various stimuli.[17]
Materials:
-
Perifusion system (including peristaltic pump, water bath, islet chambers, and fraction collector)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose ~2.8-5.6 mM; high glucose ~16.7 mM)
-
Galanin (1-16) stock solution
-
Other secretagogues (e.g., KCl, IBMX)
-
Hormone assay kits (e.g., Insulin ELISA)
Procedure:
-
System Preparation: Set up the perifusion system, ensuring the water bath is at 37°C. Prime and rinse all tubing with deionized water and then with the basal (low glucose) KRB buffer.
-
Islet Loading: Select a group of size-matched islets (e.g., 50-100) and carefully place them into the perifusion chambers.
-
Basal Perifusion: Begin perifusing the islets with basal KRB buffer at a constant flow rate (e.g., 1 mL/minute) for a stabilization period (e.g., 30-60 minutes).
-
Stimulation Protocol: Switch the perifusion solution according to the experimental design. A typical sequence might be:
-
Basal low glucose
-
High glucose
-
High glucose + Galanin (1-16)
-
High glucose (washout)
-
KCl (to assess maximum depolarization-induced secretion)
-
-
Fraction Collection: Collect the perifusate in timed fractions (e.g., every 3 minutes) using a fraction collector.
-
Analysis: Measure the hormone concentration (e.g., insulin) in each collected fraction using an appropriate assay. Plot the secretion rate over time to visualize the dynamic response.
Calcium Imaging in Islet Cells
This protocol measures changes in intracellular free calcium ([Ca2+]i), a key second messenger in stimulus-secretion coupling.[18][19][20]
Materials:
-
Inverted fluorescence microscope (confocal or wide-field) with an imaging chamber
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (KRB) with varying glucose concentrations and other stimuli
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Islet Staining: Incubate recovered islets with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 45-60 minutes at 37°C.
-
Immobilization: Transfer the stained islets to an imaging chamber on the microscope stage. Islets can be gently immobilized between a coverslip and a fine mesh to prevent movement during imaging.[21]
-
Image Acquisition: Begin acquiring fluorescence images at a set frequency (e.g., every 2-5 seconds).
-
Stimulation: Perfuse the chamber with imaging buffer containing different stimuli. A typical sequence could be:
-
Basal low glucose to establish a baseline.
-
High glucose to induce [Ca2+]i oscillations.
-
High glucose + Galanin (1-16) to observe the inhibitory effect on [Ca2+]i dynamics.
-
KCl to induce maximal Ca2+ influx.
-
-
Data Analysis: Quantify the fluorescence intensity over time for individual cells or regions of interest (ROIs). Normalize the data (e.g., as F/F0) and analyze parameters such as oscillation frequency, amplitude, and area under the curve to determine the effect of Galanin (1-16).[19]
Caption: General experimental workflow for studying islet physiology.
Conclusion
Galanin (1-16) is a potent physiological inhibitor of insulin secretion from mouse pancreatic islets. Its mechanism of action is well-defined, involving the activation of GALR1/3 receptors, coupling to the Go2 G-protein, and the subsequent dual action of opening KATP channels and inhibiting Ca2+ channels. This leads to membrane hyperpolarization and a reduction in intracellular calcium, thereby preventing insulin granule exocytosis. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers investigating the neuro-hormonal regulation of islet function and exploring the galaninergic system as a potential target for therapeutic intervention in metabolic diseases.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aups.org.au [aups.org.au]
- 4. The Galaninergic System: A Target for Cancer Treatment [mdpi.com]
- 5. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]
- 6. N-terminally elongated fragments of galanin(1-16) inhibit insulin secretion from isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin-induced inhibition of insulin secretion from rat islets: effects of rat and pig galanin and galanin fragments and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural requirement for galanin action in the pancreatic beta cell line Rin m 5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. GtR [gtr.ukri.org]
- 11. Galanin: effects on basal and stimulated insulin and glucagon secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galanin activates nucleotide-dependent K+ channels in insulin-secreting cells via a pertussis toxin-sensitive G-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galanin—A neuropeptide with inhibitory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Video: Murine Pancreatic Islet Isolation [jove.com]
- 17. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 18. Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices | Springer Nature Experiments [experiments.springernature.com]
- 19. Imaging Calcium Dynamics in Subpopulations of Mouse Pancreatic Islet Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Galanin (1-16) as a neuropeptide modulator in the rat hypothalamus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Galanin, a widely distributed neuropeptide in the central nervous system, plays a crucial role in a variety of physiological processes, including feeding behavior, neuroendocrine regulation, and osmotic homeostasis.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a key active component, demonstrating comparable, and in some cases more potent, effects to the full-length peptide.[3][4][5] This technical guide provides a comprehensive overview of the function and mechanisms of Galanin (1-16) as a modulator in the rat hypothalamus. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience and metabolic disorders.
Introduction
The hypothalamus is a critical brain region for the regulation of essential bodily functions. Galanin and its receptors are prominently expressed in various hypothalamic nuclei, including the paraventricular nucleus (PVN), supraoptic nucleus (SON), and arcuate nucleus (ARC).[1] This distribution underscores its significance in modulating hypothalamic circuits. Galanin (1-16) has been shown to exert its effects primarily through the galanin receptors GALR1 and GALR2.[6] Understanding the specific actions and pathways of this N-terminal fragment is crucial for elucidating the broader physiological roles of the galaninergic system and for the development of targeted therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Galanin (1-16) in the rat hypothalamus.
Table 1: Effects of Galanin (1-16) on Feeding Behavior in Rats
| Administration Route | Hypothalamic Target | Dose | Observed Effect | Reference |
| Intracerebroventricular | Lateral Ventricles | 6 nmol | Significant increase in food intake | [3][7][8] |
| Microinjection | Paraventricular Nucleus (PVN) | 1 nmol | Significant increase in food intake | [3][7][8] |
Table 2: Electrophysiological Effects of Galanin (1-16) on Hypothalamic Neurons
| Neuron Type | Hypothalamic Nucleus | Concentration | Observed Effect | Reference |
| Magnocellular Neurosecretory Cells | Supraoptic Nucleus (SON) | ~10 nM (IC50) | Reversible membrane hyperpolarization | [4][9] |
| Not Specified | Arcuate Nucleus (ARC) | Not Specified | Robust depression of synaptic transmission | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline common experimental protocols used to investigate the function of Galanin (1-16) in the rat hypothalamus.
Animal Models
The majority of in vivo studies utilize adult male Sprague-Dawley rats, typically weighing between 200-300g.[12][13][14] Animals are generally housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[12][13] All procedures should be conducted in accordance with approved institutional animal care and use committee protocols.[12][13][14]
Intracerebroventricular (ICV) and Hypothalamic Microinjections
This protocol is used to deliver Galanin (1-16) directly into the brain ventricles or specific hypothalamic nuclei.
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized, typically with an appropriate anesthetic agent, and placed in a stereotaxic apparatus.
-
Cannula Implantation: A guide cannula is surgically implanted, targeting either the lateral ventricles or a specific hypothalamic nucleus (e.g., PVN) using predetermined stereotaxic coordinates.
-
Peptide Administration: Following a recovery period, Galanin (1-16) or a vehicle control is microinjected through the guide cannula in conscious, freely moving animals.
-
Behavioral or Physiological Monitoring: Post-injection, animals are monitored for changes in feeding behavior, hormone levels, or other relevant physiological parameters.
In Vitro Electrophysiology
This technique allows for the direct examination of the effects of Galanin (1-16) on the electrical properties of hypothalamic neurons.
-
Hypothalamic Slice Preparation: Rats are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the hypothalamus are prepared using a vibratome.
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the target hypothalamic nucleus (e.g., SON, ARC).
-
Peptide Application: Galanin (1-16) is bath-applied to the slice preparation, and changes in membrane potential, firing rate, and synaptic currents are recorded and analyzed.
Neuropeptide Extraction and Analysis
This protocol is used to measure changes in the levels of galanin and other neuropeptides in the hypothalamus.
-
Tissue Collection: Following experimental manipulations, rats are euthanized, and the hypothalamus is rapidly dissected. To minimize enzymatic degradation, microwave irradiation can be used to fix the tissue.
-
Homogenization and Extraction: The tissue is homogenized in an acidified solution (e.g., 0.25% acetic acid) to extract neuropeptides.
-
Centrifugation and Filtration: The homogenate is centrifuged to remove cellular debris, and the supernatant is passed through a molecular weight cutoff filter to separate peptides from larger proteins.
-
Mass Spectrometry or Immunoassay: The extracted peptides are then quantified using techniques such as mass spectrometry or specific immunoassays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of Galanin (1-16) and a typical experimental workflow for studying its effects.
Galanin (1-16) Signaling in Hypothalamic Neurons
Caption: Galanin (1-16) signaling pathways in hypothalamic neurons.
Experimental Workflow for Investigating Galanin (1-16) Effects on Feeding
Caption: Workflow for studying Galanin (1-16) effects on feeding behavior.
Discussion and Future Directions
Galanin (1-16) has emerged as a potent modulator of hypothalamic function, with significant effects on feeding and neuronal excitability.[3][4][10][11] Its actions are primarily mediated through GALR1 and GALR2, leading to diverse intracellular signaling cascades.[6] The inhibitory effects of Galanin (1-16) on neuronal activity, through mechanisms such as membrane hyperpolarization and reduced glutamate release, suggest a key role in dampening excitatory signals within hypothalamic circuits.[4][9][10][11]
Future research should focus on several key areas. Firstly, the development of selective agonists and antagonists for GALR1 and GALR2 will be instrumental in dissecting the specific contributions of each receptor subtype to the observed effects of Galanin (1-16). Secondly, further investigation into the downstream signaling pathways and their interaction with other neuropeptide systems within the hypothalamus will provide a more complete picture of its modulatory role. Finally, translating these findings from rodent models to higher organisms will be crucial for assessing the therapeutic potential of targeting the galaninergic system for metabolic and neurological disorders in humans.
Conclusion
Galanin (1-16) is a critical active fragment of the full-length galanin peptide, exerting significant modulatory effects within the rat hypothalamus. Its ability to influence feeding behavior and neuronal activity highlights its potential as a target for novel therapeutic interventions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation into this promising area of neuroendocrinology.
References
- 1. Distribution, regulation and role of hypothalamic galanin systems: renewed interest in a pleiotropic peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]
- 4. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells | Journal of Neuroscience [jneurosci.org]
- 5. diva-portal.org [diva-portal.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Animals [bio-protocol.org]
- 13. Subjects [bio-protocol.org]
- 14. Animals [bio-protocol.org]
A Technical Guide to the In Vivo Biological Activity of N-Terminal Galanin Fragments
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galanin is a widely distributed neuropeptide involved in a vast array of physiological processes, including feeding, pain perception, seizure control, and mood regulation.[1][2] The biological activity of the full-length peptide (typically 29-30 amino acids) is primarily conferred by its highly conserved N-terminal region.[1][3][4] Synthetic and naturally occurring N-terminal fragments, such as galanin(1-15) and galanin(1-16), have been shown to be potent agonists at galanin receptors (GalR1, GalR2, and GalR3) and often exhibit distinct biological profiles compared to the full-length peptide.[5][6] This document provides a comprehensive technical overview of the in vivo biological activities of these N-terminal fragments, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a resource for research and drug development.
Galanin Receptors and Fragment Binding Affinity
The effects of galanin and its fragments are mediated by three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5] GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][7] In contrast, GalR2 often couples to Gq/11, activating phospholipase C (PLC), which leads to downstream signaling cascades involving protein kinase C (PKC).[5]
The N-terminal fragments of galanin retain high affinity for these receptors, with specific amino acids like Glycine¹ and Tryptophan² being critical for high-affinity binding, particularly to GalR1.[1][3][8] Truncation or modification of these initial residues can dramatically alter receptor affinity and selectivity. For instance, galanin(2-11) shows a preference for GalR2 over GalR1.[1][3][9]
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. Galanin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective properties of N-terminal galanin fragment (2-15) in experimental ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Short N-terminal galanin fragments are occurring naturally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Galanin (1-16) in Neuroprotective Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, cognition, and neuroendocrine control.[1][2][3] The N-terminal fragment, Galanin (1-16), is highly conserved and retains a high affinity for galanin receptors (GalRs), making it a key player in mediating the peptide's biological effects.[4][5] Emerging evidence strongly indicates that Galanin, and specifically its (1-16) fragment, exerts significant neuroprotective effects across a range of injury paradigms, positioning the galaninergic system as a promising therapeutic target for neurological disorders.[3][4][6]
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective actions of Galanin (1-16), with a focus on its signaling pathways, quantitative effects on neuronal survival, and the experimental protocols used to elucidate these functions.
Galanin Receptor Signaling Pathways
Galanin (1-16) mediates its effects by binding to three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[4][7] These receptors differ in their signaling mechanisms, with GalR1 and GalR3 primarily coupling to inhibitory G-proteins (Gαi/o) and GalR2 coupling to stimulatory G-proteins (Gαq/11).[4][8] The neuroprotective effects of galanin have been linked to the activation of both GalR1 and GalR2.[9]
GalR1 and GalR3 Signaling
Activation of GalR1 and GalR3 by Galanin (1-16) initiates an inhibitory cascade. The associated Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor CREB, ultimately influencing gene expression related to cell survival and apoptosis.
References
- 1. Galanin promotes autophagy and alleviates apoptosis in the hypertrophied heart through FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Galanin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 6. Galanin receptors as a potential target for neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]
An In-depth Technical Guide to the Cellular and Molecular Mechanisms of Galanin (1-16) Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that exerts a variety of neuromodulatory effects in the central and peripheral nervous systems. The N-terminal fragment, Galanin (1-16), has been shown to be a biologically active agonist at galanin receptors, retaining high-affinity binding and eliciting functional responses.[1][2] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the action of Galanin (1-16), with a focus on its interaction with galanin receptor subtypes, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Data Presentation: Quantitative Analysis of Galanin (1-16) Binding and Functional Activity
The following tables summarize the quantitative data for Galanin (1-16) interaction with galanin receptors (GalR). These values have been compiled from various studies and provide a comparative view of the fragment's affinity and potency.
| Ligand | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Galanin (1-16) | GalR1 | Rat | Radioligand Binding | - | ~3 | [3][4] |
| Galanin (1-16) | GalR1 | Human | Radioligand Binding | 0.78 ± 0.26 | - | [5] |
| Galanin (1-16) | GalR2 | Rat | Radioligand Binding | 4.8 | - | [6] |
| Galanin (1-16) | GalR2 | Human | Radioligand Binding | 5.7 | - | [6] |
| Galanin (1-16) | GalR3 | Human | Radioligand Binding | 50 | - | [6] |
| Galanin (1-16) | GalR3 | Rat | Radioligand Binding | - | 86 | [7] |
| Galanin (1-16) | Unspecified | Rat Hypothalamus | Radioligand Binding | 8.2 | - | [8] |
Table 1: Binding Affinity of Galanin (1-16) for Galanin Receptors. This table presents the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of Galanin (1-16) at different galanin receptor subtypes.
| Ligand | Receptor | Cell Line | Functional Assay | EC50 (nM) | Response | Reference |
| Galanin (1-16) | GalR1 | GnRH neurons | GIRK channel activation | - | Inhibition of neuronal activity | [9] |
| Galanin (1-16) | GalR1/GalR2 | Myenteric neurons | Inhibition of Ca2+ influx | - | 54.9 ± 7.2% inhibition | [10] |
| Galanin (1-16) | Unspecified | Hippocampal slices | Inositol phospholipid breakdown | - | Inhibition | [3][4] |
Table 2: Functional Activity of Galanin (1-16). This table summarizes the functional responses elicited by Galanin (1-16), including the half-maximal effective concentration (EC50) where available.
Signaling Pathways of Galanin (1-16)
Galanin (1-16) exerts its effects by activating specific G protein-coupled receptors (GPCRs), primarily GalR1 and GalR2. These receptors are coupled to distinct intracellular signaling pathways.
GalR1 Signaling
GalR1 primarily couples to inhibitory G proteins of the Gi/o family.[11] Activation of GalR1 by Galanin (1-16) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] The βγ subunits of the dissociated Gi/o protein can also activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[9][12] Furthermore, GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway in a protein kinase C (PKC)-independent manner.[12]
References
- 1. frontiersin.org [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format [benthamopen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Galanin receptors in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Administration of Galanin (1-16) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of the neuropeptide fragment Galanin (1-16) in rats. This document is intended for use by researchers, scientists, and drug development professionals familiar with sterile surgical techniques and in vivo rodent research.
Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neuroendocrine regulation, pain perception, and feeding behavior.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a high-affinity agonist at galanin receptors, retaining the biological activity of the full-length peptide.[3][4][5][6][7] ICV administration allows for the direct delivery of Galanin (1-16) to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects.
Data Presentation: Quantitative Parameters for ICV Administration
The following tables summarize key quantitative data for the ICV administration of Galanin and its fragments in rats, compiled from various studies.
Table 1: Stereotaxic Coordinates for Lateral Ventricle Injection in Rats
| Coordinate | Value | Reference |
| Anteroposterior (AP) | -1.0 mm from Bregma | [8] |
| Mediolateral (ML) | ±1.4 mm from Midline | [8] |
| Dorsoventral (DV) | -3.6 mm from Skull Surface | [8] |
Note: These coordinates are a general guide and may require optimization based on the specific rat strain and age.
Table 2: Dosage and Infusion Parameters for Galanin (1-15) and (1-16)
| Peptide | Dose | Infusion Volume | Infusion Rate | Vehicle | Reference |
| Galanin (1-15) | 1, 3, or 6 nmol/rat | 5 µL | 1 min | Artificial Cerebrospinal Fluid | [8] |
| Galanin (1-16) | 10 µg | 15 µL | Not Specified | Not Specified | [4][5][6] |
| Galanin (1-16) | 1 nmol | Not Specified | Not Specified | Ringer's Solution | [3] |
| Galanin (Full Length) | 3 nmol/rat | 5 µL | 1 min | Artificial Cerebrospinal Fluid | [8] |
| Galanin (Full Length) | 100 pmol | Not Specified | Not Specified | Not Specified | [9][10] |
Experimental Protocols
This section details the methodology for the ICV administration of Galanin (1-16) in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials
-
Galanin (1-16) peptide
-
Sterile artificial Cerebrospinal Fluid (aCSF) or Ringer's solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
26-gauge stainless-steel injection cannula
-
22-gauge stainless-steel guide cannula
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Skull drill and burr
-
Dental cement
-
Sutures or wound clips
-
Analgesics for post-operative care
-
Heating pad
Preparation of Galanin (1-16) Solution
-
Freshly prepare the Galanin (1-16) solution on the day of the experiment.
-
Dissolve the peptide in sterile artificial cerebrospinal fluid (aCSF). A typical aCSF composition is: 120 nM NaCl, 20 nM NaHCO3, 2 nM KCl, 0.5 nM KH2PO4, 1.2 nM CaCl2, 1.8 nM MgCl2, 0.5 nM Na2SO4, and 5.8 nM D-glucose, with a pH of 7.4.[8]
-
The concentration of the solution should be calculated based on the desired dose and a total injection volume of 5 µL.[8]
Surgical Procedure for Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and secure it in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify Bregma, the intersection of the sagittal and coronal sutures.
-
Using the stereotaxic arm, position the drill at the target coordinates for the lateral ventricle (e.g., AP: -1.0 mm, ML: ±1.4 mm from Bregma).[8]
-
Drill a small hole through the skull, being careful not to damage the underlying dura mater.
-
Lower a 22-gauge guide cannula to the desired depth (e.g., DV: -3.6 mm from the skull surface).[8]
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week in a clean, warm environment.
Intracerebroventricular Injection
-
Gently handle and restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect a 26-gauge injection cannula to a Hamilton syringe via PE-10 tubing. The injection cannula should extend slightly beyond the tip of the guide cannula.
-
Fill the syringe with the prepared Galanin (1-16) solution, ensuring there are no air bubbles.
-
Insert the injection cannula into the guide cannula.
-
Infuse the solution (e.g., 5 µL) over a period of 1 minute.[8]
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
Visualization of Pathways and Workflows
Galanin Receptor Signaling Pathways
Galanin receptors (GALR) are G protein-coupled receptors (GPCRs) with distinct downstream signaling cascades. GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] In contrast, GALR2 mainly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the formation of inositol triphosphate (IP3) and an increase in intracellular calcium levels.[11]
Caption: Galanin (1-16) receptor signaling pathways.
Experimental Workflow for ICV Administration
The following diagram outlines the logical flow of the experimental protocol, from animal preparation to data collection.
Caption: Experimental workflow for ICV administration.
References
- 1. diva-portal.org [diva-portal.org]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. jneurosci.org [jneurosci.org]
- 4. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 5. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. frontiersin.org [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Short-term effects of centrally administered galanin on the hyperosmotically stimulated expression of vasopressin in the rat hypothalamus. An in situ hybridization and immunohistochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for the Synthesis and Use of Galanin (1-16) in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galanin is a neuropeptide involved in a wide array of physiological and pathological functions, including neurotransmission, feeding, and pain modulation.[1][2] Its biological effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[3][4] The N-terminal region of galanin is highly conserved across species and is critical for receptor binding and biological activity.[3][5][6] The fragment Galanin (1-16) retains high binding affinity for galanin receptors, particularly GalR1 and GalR2, and acts as a full agonist, making it an invaluable tool for studying the galaninergic system.[7][8][9][10]
This document provides detailed protocols for the chemical synthesis, purification, and characterization of the Galanin (1-16) peptide. Additionally, it outlines its application in key research assays, including receptor binding and functional studies, to facilitate investigation into galanin receptor pharmacology.
Section 1: Synthesis, Purification, and Characterization of Galanin (1-16)
The primary method for producing Galanin (1-16) for research is solid-phase peptide synthesis (SPPS).[1][7] This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol details the manual or automated synthesis of Galanin (1-16) (Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin (to generate the C-terminal amide)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Reagent K (Trifluoroacetic acid (TFA)/water/phenol/thioanisole/ethanedithiol; 82.5:5:5:5:2.5 v/v)
-
Ice-cold methyl tert-butyl ether (MTBE)
-
Automated peptide synthesizer or manual synthesis vessel
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Ile-OH) to the resin using a 3-5 fold molar excess of the amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid in the sequence (Ala, His, Pro, etc.):
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HBTU and DIPEA and add it to the resin. Allow coupling for 1-2 hours. A Kaiser test can be performed to ensure complete coupling.
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Deprotection: After the final amino acid (Glycine) is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Trp, tBu from Thr/Tyr).[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold MTBE.
-
Centrifuge the mixture to pellet the peptide, discard the supernatant, and wash the pellet with cold MTBE.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Figure 1. Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol for Purification and Characterization
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[12]
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 20% to 60% acetonitrile over 40 minutes.[13]
-
Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry:
-
Analyze the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.
-
The expected monoisotopic mass for Galanin (1-16) amide is approximately 1695.9 Da.
-
Further analysis by analytical RP-HPLC can be performed to assess the purity of the final product (should be >95%).
Section 2: Application Notes and Experimental Protocols
Synthetic Galanin (1-16) is a potent agonist used to characterize galanin receptors in various experimental systems.
Receptor Binding Assays
Competitive binding assays are used to determine the affinity of Galanin (1-16) for its receptors by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Tissue/Cell Preparation: Prepare cell membranes from a cell line expressing a specific galanin receptor subtype (e.g., HEK293 cells transfected with GalR1 or GalR2) or from tissues known to express galanin receptors (e.g., rat ventral hippocampus or hypothalamus).[7][12][14]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (10-50 µg protein).
-
Radioligand (e.g., 50 pM ¹²⁵I-Galanin).
-
Increasing concentrations of unlabeled Galanin (1-16) (e.g., 10⁻¹² M to 10⁻⁶ M).
-
-
Equilibrium: Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a GF/B or GF/C glass fiber filter plate using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Galanin (1-16). Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response). The Ki value can then be calculated using the Cheng-Prusoff equation.
Table 1: Binding Affinities of Galanin (1-16) at Galanin Receptors
| Receptor/Tissue | Preparation | Radioligand | Affinity Value | Reference(s) |
|---|---|---|---|---|
| Rat Ventral Hippocampus | Membrane homogenate | ¹²⁵I-Galanin | IC₅₀ ≈ 3 nM | [7][8][15] |
| Rat Hypothalamus | Membrane homogenate | ¹²⁵I-Galanin | Kᵢ = 8.2 nM | [12] |
| Human GalR1 (recombinant) | Stably transfected cells | ¹²⁵I-Galanin | Kᵢ = 3.2 nM | [16] |
| Rat GalR2 (recombinant) | Stably transfected cells | ¹²⁵I-Galanin | High Affinity (Value not specified) |[14] |
Functional Assays
Functional assays measure the biological response following receptor activation by Galanin (1-16). The choice of assay depends on the G-protein coupling of the receptor subtype.
-
GalR1/GalR3 (Gαi/o-coupled): Inhibition of adenylyl cyclase (cAMP measurement) or stimulation of GTPγS binding.
-
GalR2 (Gαq/11-coupled): Stimulation of phospholipase C (inositol phospholipid breakdown or intracellular calcium mobilization).[4]
Protocol: GTPγS Binding Assay (for GalR1)
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest (e.g., Bowes melanoma cells endogenously expressing hGalR1).[14]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Incubation: Combine the following in a 96-well plate:
-
Cell membranes (5-20 µg).
-
GDP (15 µM).
-
[³⁵S]GTPγS (0.1 nM).
-
Increasing concentrations of Galanin (1-16) (10⁻¹¹ M to 10⁻⁵ M).
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the assay by rapid filtration and measure bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of Galanin (1-16) to determine the EC₅₀ value and maximal effect (Emax).
Table 2: Functional Potency of Galanin (1-16)
| Assay Type | Receptor/Tissue | Measured Effect | Potency (EC₅₀/IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Inositol Phospholipid Breakdown | Rat Ventral Hippocampus | Inhibition of carbachol-stimulated breakdown | Effective at 1 µM | [6][7][15] |
| Acetylcholine Release (in vivo) | Rat Ventral Hippocampus | Inhibition of scopolamine-induced release | Effective at 10 µg (i.c.v.) | [6][7][8] |
| Feeding Behavior (in vivo) | Rat Hypothalamus (PVN) | Stimulation of food intake | Effective at 1 nmol |[12] |
Galanin Receptor Signaling Pathways
Galanin (1-16) binding to its receptors initiates distinct intracellular signaling cascades.
Figure 2. Signaling pathway for Gαi/o-coupled GalR1 and GalR3 receptors.
Figure 3. Signaling pathway for Gαq/11-coupled GalR2 receptor.
References
- 1. diva-portal.org [diva-portal.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. diva-portal.org [diva-portal.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. US9586999B2 - Methods and compositions related to improving properties of pharmacological agents targeting nervous system - Google Patents [patents.google.com]
- 12. jneurosci.org [jneurosci.org]
- 13. scispace.com [scispace.com]
- 14. pnas.org [pnas.org]
- 15. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 16. BindingDB PrimarySearch_ki [bindingdb.org]
Application Notes and Protocols for Studying Insulin Secretion with Galanin (1-16) In Vitro
Introduction
Galanin is a neuropeptide that plays a significant role in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a potent agonist at galanin receptors and is crucial for the biological activity of the full-length peptide.[3][4][5] This document provides detailed application notes and protocols for utilizing Galanin (1-16) in in vitro assays to study its effects on insulin secretion. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Signaling Pathway
Galanin and its active fragment, Galanin (1-16), inhibit insulin secretion primarily through the activation of G-protein coupled receptors (GPCRs), specifically GalR1 and potentially GalR3, on pancreatic β-cells.[6][7] This interaction initiates a signaling cascade through pertussis toxin (PTX)-sensitive Gi/o proteins.[6][8] The downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the opening of ATP-sensitive potassium (KATP) channels, and the closing of voltage-dependent calcium (Ca2+) channels.[1][6][8] The opening of KATP channels causes membrane hyperpolarization, which in turn prevents the influx of Ca2+ necessary for the exocytosis of insulin-containing granules.[6][9]
Caption: Galanin (1-16) signaling pathway in pancreatic β-cells.
Experimental Protocols
The following protocols are synthesized from established methodologies for studying the effects of Galanin (1-16) on insulin secretion from isolated pancreatic islets and cell lines.
Protocol 1: Insulin Secretion Assay using Isolated Pancreatic Islets
This protocol details the steps for isolating pancreatic islets and subsequently measuring insulin secretion in response to Galanin (1-16).
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Bovine Serum Albumin (BSA)
-
Glucose
-
Galanin (1-16) peptide
-
Insulin ELISA kit
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Islet Isolation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
-
Dissect the pancreas and incubate at 37°C for 15-20 minutes to digest the tissue.
-
Stop the digestion by adding cold HBSS and wash the digest by centrifugation.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Handpick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Insulin Secretion Assay:
-
Pre-incubate groups of 3-5 size-matched islets in KRB buffer containing 0.1% BSA and a non-stimulatory concentration of glucose (e.g., 3 mM) for 60 minutes at 37°C.[10]
-
Replace the pre-incubation buffer with fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 8.3 mM or 11.1 mM) with or without various concentrations of Galanin (1-16) (e.g., 1 nM to 1 µM).[2][11]
-
Incubate the islets for 60 minutes at 37°C.[10]
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit according to the manufacturer's instructions.
-
Express the secreted insulin as a percentage of the total insulin content.
-
Caption: Experimental workflow for in vitro insulin secretion assay.
Protocol 2: Insulin Secretion Assay using Pancreatic β-Cell Line (e.g., Rin m 5F)
This protocol is an alternative to using primary islets and employs a pancreatic β-cell line.
Materials:
-
Rin m 5F cells (or other suitable β-cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Forskolin (or other secretagogue)
-
Galanin (1-16) peptide
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture Rin m 5F cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage the cells every 2-3 days.
-
Seed the cells into 24-well plates and grow them to 80-90% confluency.
-
-
Insulin Secretion Assay:
-
Wash the cells twice with KRB buffer.
-
Pre-incubate the cells in KRB buffer for 30 minutes at 37°C.
-
Replace the buffer with fresh KRB buffer containing a secretagogue (e.g., forskolin) with or without various concentrations of Galanin (1-16).[3]
-
Incubate for 30-60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells to determine the total protein or DNA content for normalization.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the secreted insulin to the total protein or DNA content.
-
Data Presentation
The following tables summarize quantitative data from studies on the effects of Galanin fragments on insulin secretion.
Table 1: Inhibition of Glucose-Stimulated Insulin Secretion by Galanin Fragments in Isolated Mouse Islets
| Peptide | Concentration (nM) | Glucose Concentration (mM) | % Inhibition of Insulin Secretion (Mean ± SEM) |
| Galanin(-7-16) | 100 | 11.1 | 83 ± 7 |
| Galanin(-9-16) | 100 | 11.1 | 71 ± 17 |
| Rat Galanin | 100 | 11.1 | 93 ± 4 |
Data synthesized from a study on N-terminally elongated fragments of Galanin (1-16).[11]
Table 2: Potency of Galanin and its Fragments on Inhibition of Forskolin-Stimulated Insulin Release from Rin m 5F cells
| Peptide | Potency Ranking |
| Galanin (1-29) | > |
| N-Ac-Galanin (2-29) | > |
| Galanin (2-29) | > |
| Galanin (1-15) |
Inactive fragments included Gal-(3-29), Gal-(10-29), and [Ile2]Gal. This study highlights the critical role of the N-terminal portion of galanin.[3]
Table 3: Effect of Galanin and Galanin Fragments on Glucose-Stimulated Insulin Secretion from Isolated Rat Islets
| Peptide | Concentration | Glucose Concentration (mM) | Effect on Insulin Secretion |
| Pig Galanin | ≥ 10⁻⁷ M | 8.3 | Significant Inhibition (P < 0.05) |
| Rat Galanin | ≥ 10⁻⁷ M | 8.3 | Significant Inhibition (P < 0.05) |
| Galanin (1-11) | ≥ 10⁻⁷ M | 8.3 | Significant Inhibition (P < 0.05) |
| Galanin (1-16) | 10⁻⁶ M | 8.3 | Significant Inhibition (P < 0.01) |
| Rat Galanin (17-29) | - | 8.3 | No Effect |
This study emphasizes the importance of the N-terminal region for the inhibitory activity of galanin.[2]
References
This document was compiled using information from publicly available scientific literature. The citations provided throughout the text correspond to the search results that informed this content.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Galanin-induced inhibition of insulin secretion from rat islets: effects of rat and pig galanin and galanin fragments and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirement for galanin action in the pancreatic beta cell line Rin m 5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Galanin—A neuropeptide with inhibitory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. N-terminally elongated fragments of galanin(1-16) inhibit insulin secretion from isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Feeding Behavior in Rats Using Galanin (1-16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a significant role in regulating various physiological processes, including feeding behavior. The N-terminal fragment, Galanin (1-16), has been identified as a biologically active component that mimics the effects of the full-length peptide on food intake. These application notes provide detailed protocols and supporting data for utilizing Galanin (1-16) to investigate feeding behavior in rat models, a critical area of research for understanding appetite regulation and developing novel therapeutics for eating disorders and obesity.
Data Presentation: Quantitative Effects of Galanin (1-16) on Food Intake
The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of Galanin (1-16) on food consumption in rats, as documented in peer-reviewed studies.
Table 1: Effect of Intracerebroventricular (ICV) Galanin (1-16) on Food Intake in Rats
| Dose (nmol) | Food Intake (g) | Duration of Measurement | Vehicle Control Intake (g) | Species/Strain | Reference |
| 6 | ~3.5 | 30 minutes | ~1.5 | Not Specified | [1][2] |
Note: Food intake values are approximate, as extracted from graphical representations in the cited literature. The study measured consumption of a palatable cookie mash.
Table 2: Effect of Paraventricular Nucleus (PVN) Microinjection of Galanin (1-16) on Food Intake in Rats
| Dose (nmol) | Food Intake (g) | Duration of Measurement | Vehicle Control Intake (g) | Species/Strain | Reference |
| 0.5 | No significant effect | 30 minutes | ~1.0 | Not Specified | [2] |
| 1.0 | ~2.0 | 30 minutes | ~1.0 | Not Specified | [2] |
Note: Food intake values are approximate, as extracted from graphical representations in the cited literature. The study measured consumption of a palatable cookie mash.
Experimental Protocols
A comprehensive protocol for investigating the effects of Galanin (1-16) on feeding behavior in rats involves several key stages, from surgical preparation to behavioral observation.
Protocol 1: Intracerebroventricular (ICV) Cannulation Surgery
This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for the subsequent administration of Galanin (1-16).
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing materials
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the surgical area on the head and clean with an antiseptic solution.
-
Mount the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma), drill a small hole through the skull.
-
Slowly lower the guide cannula to the desired depth (e.g., V: -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the cannula implant.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover for at least one week before commencing behavioral experiments.
Protocol 2: ICV Injection and Feeding Behavior Observation
This protocol details the procedure for administering Galanin (1-16) via the implanted cannula and the subsequent monitoring of feeding behavior.
Materials:
-
Cannulated rats
-
Galanin (1-16) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Vehicle solution (sterile saline or aCSF)
-
Microinjection pump and tubing
-
Internal injector cannula
-
Standard rat chow and/or specific macronutrient diets
-
Metabolic cages or observation chambers equipped for food intake measurement
-
Balances for weighing food
Procedure:
-
Habituation: Acclimate the rats to the experimental environment (e.g., metabolic cages) and the injection procedure for several days prior to the experiment. This includes handling the animals and removing and replacing the dummy cannula.
-
Food Deprivation (Optional): Depending on the experimental design, rats may be food-deprived for a set period (e.g., 12-24 hours) to standardize hunger levels.
-
Galanin (1-16) Administration:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the internal injector cannula, which is connected to the microinjection pump via tubing. The injector should extend slightly beyond the tip of the guide cannula.
-
Infuse the desired dose of Galanin (1-16) or vehicle solution over a controlled period (e.g., 1-2 minutes).
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Gently remove the injector and replace the dummy cannula.
-
-
Feeding Observation:
-
Immediately after the injection, return the rat to its cage with pre-weighed food.
-
Measure food intake at regular intervals (e.g., 30, 60, 120 minutes, and 24 hours) by weighing the remaining food. Spillage should be collected and accounted for.
-
If studying macronutrient selection, provide separate, pre-weighed containers of high-fat, high-carbohydrate, and high-protein diets and measure the consumption of each.
-
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of different doses of Galanin (1-16) with the vehicle control.
Mandatory Visualizations
Signaling Pathways of Galanin Receptors
Galanin exerts its effects by binding to three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3. Galanin (1-16) is known to act as an agonist at these receptors.
Caption: Galanin receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to study the effect of Galanin (1-16) on feeding behavior in rats.
Caption: Experimental workflow for feeding behavior study.
References
Application Notes and Protocols for Investigating Galanin (1-16) in Mouse Models of Seizure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a widely distributed neuropeptide, has demonstrated significant neuromodulatory effects, particularly in the context of seizure activity. The N-terminal fragment, Galanin (1-16), is known to be a functional agonist at galanin receptors and is a subject of interest for its potential anticonvulsant properties. These application notes provide a comprehensive guide for investigating the effects of Galanin (1-16) on seizure thresholds in established mouse models. The protocols detailed below, alongside data presentation tables and pathway diagrams, are intended to facilitate reproducible and robust preclinical research in epilepsy and neuropharmacology.
Signaling Pathways
Galanin and its N-terminal fragments, including Galanin (1-16), exert their effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3.[1][2][3] The activation of these receptors, particularly GalR1 and GalR2 which are highly expressed in the hippocampus, is primarily associated with inhibitory neurotransmission, leading to a reduction in neuronal excitability.[1][2]
The binding of Galanin (1-16) to GalR1, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a subsequent decrease in neuronal firing.
Activation of the Gq/11-coupled GalR2 receptor by Galanin (1-16) stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), which can have more complex and varied effects on neuronal excitability. The anticonvulsant effects of galanin are thought to be mediated through both GalR1 and GalR2.[1]
Galanin (1-16) signaling pathways via GalR1 and GalR2 receptors.
Data Presentation
Quantitative data on the specific effects of Galanin (1-16) on seizure thresholds in mouse models is limited in publicly available literature. One study reported that Galanin (1-16) was inactive at a dose of 20 mg/kg administered intraperitoneally (i.p.) in an audiogenic-seizure mouse model.[4] Further dose-response studies are required to fully elucidate its anticonvulsant profile. The tables below are structured to facilitate the systematic recording and comparison of such data from future experiments.
Table 1: Effect of Galanin (1-16) on Pentylenetetrazol (PTZ)-Induced Seizures
| Treatment Group | Dose (nmol, i.c.v.) | n | Latency to First Myoclonic Jerk (s) (Mean ± SEM) | Latency to Generalized Clonic Seizure (s) (Mean ± SEM) | Seizure Severity Score (Racine Scale) (Mean ± SEM) |
| Vehicle Control | - | ||||
| Galanin (1-16) | X | ||||
| Galanin (1-16) | Y | ||||
| Galanin (1-16) | Z |
Table 2: Effect of Galanin (1-16) on Kainic Acid (KA)-Induced Seizures
| Treatment Group | Dose (nmol, i.c.v.) | n | Latency to First Seizure (s) (Mean ± SEM) | Duration of Seizure Activity (min) (Mean ± SEM) | Seizure Severity Score (Racine Scale) (Mean ± SEM) |
| Vehicle Control | - | ||||
| Galanin (1-16) | X | ||||
| Galanin (1-16) | Y | ||||
| Galanin (1-16) | Z |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of Galanin (1-16) on seizure thresholds in mice.
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation
This protocol is for the surgical implantation of a guide cannula for the direct administration of Galanin (1-16) into the cerebral ventricles.
Workflow for intracerebroventricular (i.c.v.) cannula implantation.
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, etc.)
-
Dental drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: ±1.0 mm from bregma), drill a small burr hole through the skull.[5]
-
Slowly lower the guide cannula to the desired depth (e.g., DV: -2.5 mm from the skull surface).[5]
-
Secure the cannula to the skull using dental cement.
-
Suture the scalp incision around the cannula base.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation.
-
Keep the dummy cannula in place to maintain patency until injection.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes the induction of acute seizures using the GABAA receptor antagonist, PTZ.[6][7][8]
Materials:
-
Galanin (1-16) solution
-
Vehicle solution (e.g., sterile saline)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Injection syringes (for i.c.v. and i.p. administration)
-
Observation chamber
-
Video recording equipment
Procedure:
-
Habituate the mice to the observation chamber for at least 30 minutes.
-
Administer Galanin (1-16) or vehicle via the implanted i.c.v. cannula over a period of 1-2 minutes.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer a single intraperitoneal (i.p.) injection of PTZ. A dose of 25 or 50 mg per kg of body weight is commonly used.[7]
-
Immediately place the mouse in the observation chamber and start video recording.
-
Observe the mouse for at least 30 minutes and score the seizure severity using a modified Racine scale:[9][10]
-
Stage 0: Normal behavior
-
Stage 1: Immobility, ear and facial twitching
-
Stage 2: Myoclonic jerks of the head and neck
-
Stage 3: Unilateral forelimb clonus
-
Stage 4: Bilateral forelimb clonus with rearing
-
Stage 5: Generalized tonic-clonic seizure with loss of posture
-
-
Record the latency to the first myoclonic jerk and the latency to the first generalized clonic seizure.
Protocol 3: Kainic Acid (KA)-Induced Seizure Model
This protocol outlines the induction of limbic seizures using the glutamate receptor agonist, kainic acid.[9][10][11]
Materials:
-
Galanin (1-16) solution
-
Vehicle solution (e.g., sterile saline)
-
Kainic acid (KA) solution (e.g., 20-30 mg/kg in saline)
-
Injection syringes (for i.c.v. and i.p. or s.c. administration)
-
Observation chamber
-
Video recording equipment
Procedure:
-
Habituate the mice to the observation chamber.
-
Administer Galanin (1-16) or vehicle i.c.v. as described in Protocol 2.
-
After the pretreatment period, administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of KA. Doses typically range from 20 to 30 mg/kg.[9][10]
-
Immediately place the mouse in the observation chamber for continuous monitoring for at least 2-4 hours.
-
Score the seizure severity using a modified Racine scale, which may be adapted for KA-induced behaviors:[9][10]
-
Stage 1: Immobility
-
Stage 2: Forelimb and/or tail extension, rigid posture
-
Stage 3: Repetitive movements, head bobbing
-
Stage 4: Rearing and falling, forelimb clonus
-
Stage 5: Continuous rearing and falling
-
Stage 6: Severe tonic-clonic seizures
-
-
Record the latency to the first observable seizure and the total duration of seizure activity.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of Galanin (1-16) as a potential modulator of seizure activity. While existing data on the anticonvulsant effects of this specific fragment are sparse, the detailed methodologies for i.c.v. administration and seizure induction in well-established mouse models will enable researchers to generate the robust quantitative data needed to advance our understanding of the therapeutic potential of galaninergic compounds in epilepsy. Careful adherence to these protocols and systematic data collection will be crucial for delineating the dose-response relationship and the precise role of Galanin (1-16) in seizure control.
References
- 1. Galanin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. US9586999B2 - Methods and compositions related to improving properties of pharmacological agents targeting nervous system - Google Patents [patents.google.com]
- 5. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. Measurement of pentylenetetrazol-induced seizures [bio-protocol.org]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and handling of lyophilized Galanin (1-16) powder
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Galanin (1-16) is a biologically active N-terminal fragment of the neuropeptide galanin. It acts as an agonist at galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors involved in a variety of physiological processes. This document provides detailed guidelines for the recommended storage, handling, and use of lyophilized Galanin (1-16) powder for research purposes.
Product Information
-
Product Name: Galanin (1-16)
-
Appearance: White lyophilized powder
-
Purity: >95%
-
Molecular Formula: C₇₈H₁₁₆N₂₀O₂₁
-
Molecular Weight: 1669.92 g/mol
Storage and Stability
Proper storage of lyophilized Galanin (1-16) is critical to maintain its stability and biological activity.
| Condition | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 12 months[1] | For long-term storage. |
| 4°C | Short-term only[1] | Avoid for extended periods. | |
| Reconstituted Solution | -20°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week[2] | For short-term use. |
Handling and Safety Precautions
Handle Galanin (1-16) powder in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[3][4]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4][5]
-
Contact: Avoid contact with skin, eyes, and clothing.[3][5] In case of contact, rinse the affected area thoroughly with water.[3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[3]
Reconstitution Protocol
To ensure accurate and consistent results, follow this protocol for reconstituting the lyophilized powder.
Materials:
-
Vial of lyophilized Galanin (1-16)
-
Sterile, high-purity water or a suitable buffer (e.g., PBS) or DMSO.[6][7]
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to ensure the powder is completely dissolved. Avoid vigorous shaking, as this can cause the peptide to aggregate.
-
Aliquoting: For long-term storage, it is recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months. For immediate use, the reconstituted solution can be stored at 4°C for up to one week.[2]
Galanin (1-16) Signaling Pathways
Galanin (1-16) exerts its effects by binding to three distinct G-protein coupled receptors: GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling cascades.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gαi/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]
-
GalR2: This receptor predominantly couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[1][8]
Galanin (1-16) Signaling Pathways
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol describes a method for measuring the activation of GalR2 by Galanin (1-16) in a cell-based calcium flux assay using a fluorescent calcium indicator.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing human GalR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-8 AM or other suitable calcium-sensitive dye
-
Probenecid (optional, to prevent dye leakage)
-
Galanin (1-16) stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with bottom-read capabilities and injectors
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the GalR2-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of Galanin (1-16) in assay buffer at 2X the final desired concentrations.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 100 µL of the 2X Galanin (1-16) dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the log of the Galanin (1-16) concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of Galanin (1-16) that elicits a half-maximal response.
-
Calcium Flux Assay Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Galanin Receptors (GALR1, GALR2, and GALR3) Immunoexpression in Enteric Plexuses of Colorectal Cancer Patients: Correlation with the Clinico-Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
Application Notes and Protocols for Selecting a Reliable Supplier of Synthetic Galanin (1-16)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galanin is a neuropeptide involved in a wide array of physiological processes, including pain modulation, feeding, and neuroprotection.[1][2] The N-terminal fragment, Galanin (1-16), is a high-affinity agonist at galanin receptors and is crucial for receptor-ligand interactions.[3] It has been shown to be as effective as the full-length peptide in several biological assays.[1][4] The selection of a high-quality, reliable source for synthetic Galanin (1-16) is paramount for obtaining reproducible and accurate experimental results. These application notes provide a guide to selecting a supplier and validating the peptide for research use.
Supplier Selection and Evaluation
Choosing a reliable supplier involves evaluating several key factors beyond just the initial cost. The quality and purity of the synthetic peptide are critical for experimental success.
Key Supplier Selection Criteria
A systematic approach to selecting and validating a supplier is crucial for ensuring the quality of synthetic Galanin (1-16).
Caption: Workflow for selecting and validating a synthetic peptide supplier.
Comparative Data of Potential Suppliers
The following table summarizes information for several commercially available synthetic Galanin (1-16) peptides. Researchers should always request lot-specific data sheets for the most current information.
| Supplier | Product Name | Purity (HPLC) | Molecular Formula | Molecular Weight | Form | CAS No. |
| NovoPro Bioscience | Galanin (1-16) (mouse, porcine, rat) | 95.6% | C78H116N20O21 | 1669.9 | Powder | 125118-77-6 |
| Aapptec | Galanin (1-16), porcine, rat | Lot-specific | C78H116N20O21 | 1669.92 | Lyophilized | 125118-77-6 |
| Go Top Peptide | Galanin (1-16) | Lot-specific | C78H116N20O21 | 1669.91 | Powder | N/A |
| Abcepta | Galanin (1-16), porcine, rat | Lot-specific | N/A | N/A | Synthetic Peptide | N/A |
| Aladdin | Galanin (1-16), mouse, porcine, rat TFA | Lot-specific | N/A | N/A | N/A | N/A |
Quality Control and Peptide Validation
Upon receipt of the synthetic peptide, it is crucial to perform in-house quality control to verify its identity and purity before use in experiments.
Recommended Quality Control Assays
-
Mass Spectrometry (MS): This is the primary method to confirm the molecular weight of the peptide.[5][6] The observed mass should match the theoretical mass of Galanin (1-16) (approx. 1669.9 Da).[7][8]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the peptide sample.[5][6] A high-purity product will show a single major peak. Reputable suppliers provide an HPLC chromatogram with the product.
Peptide Handling and Storage
-
Storage: Synthetic peptides are typically delivered in a lyophilized form and should be stored at -20°C or lower.[7]
-
Reconstitution: Before use, allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the peptide in a small amount of sterile, nuclease-free water or an appropriate buffer. For peptides that may be difficult to dissolve, a small amount of a solvent like DMSO or DMF can be used before diluting with the aqueous buffer.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.
Galanin Signaling Pathways
Galanin (1-16) exerts its effects by binding to three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][9] These receptors couple to different G proteins and initiate distinct downstream signaling cascades.
-
GALR1 and GALR3: These receptors primarily couple to inhibitory Gαi/o proteins.[1][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][9]
-
GALR2: This receptor mainly couples to Gαq/11 proteins.[1][9] Activation of GALR2 stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][10] This cascade ultimately results in an increase in intracellular calcium (Ca2+) levels.[1][9]
Caption: Simplified signaling pathways for Galanin receptors.
Experimental Protocols
The following protocols are generalized methodologies for common assays used to characterize the activity of synthetic Galanin (1-16).
Protocol: Receptor Binding Assay (Competitive)
This assay measures the ability of the synthetic Galanin (1-16) to compete with a radiolabeled ligand for binding to galanin receptors.
Objective: To determine the binding affinity (Ki or IC50) of the synthetic peptide.
Materials:
-
Cell membranes from cells expressing the galanin receptor of interest (e.g., Bowes melanoma cells for hGalR1).[11]
-
Radiolabeled galanin (e.g., ¹²⁵I-human galanin).[11]
-
Synthetic Galanin (1-16) (test compound).
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[11][12]
-
Wash Buffer: Ice-cold Tris buffer.
-
GF/B filters.[13]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the synthetic Galanin (1-16) peptide.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled galanin (e.g., ~0.04 nM), and varying concentrations of the synthetic peptide.[11]
-
To determine non-specific binding, add a high concentration of unlabeled full-length galanin (e.g., 1 µM) to a set of wells.
-
Initiate the binding reaction by adding the cell membranes (e.g., 10 µ g/well ).[12]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 90-150 minutes) at room temperature.[12]
-
Terminate the reaction by rapid filtration through GF/B filters, followed by several washes with ice-cold wash buffer.[13]
-
Measure the bound radioactivity for each filter using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 value, which can then be used to calculate the Ki.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
This assay is suitable for testing the agonist activity of Galanin (1-16) on the Gq-coupled GALR2.
Objective: To measure the ability of synthetic Galanin (1-16) to stimulate an increase in intracellular calcium.
Materials:
-
HEK293 cells (or similar) stably expressing GALR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Synthetic Galanin (1-16).
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Seed the GALR2-expressing cells into a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of synthetic Galanin (1-16).
-
Place the cell plate into the fluorescent plate reader and establish a stable baseline reading.
-
Add the different concentrations of Galanin (1-16) to the wells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50 value.
General Experimental Workflow
The following diagram illustrates a typical workflow for using synthetic Galanin (1-16) in research, from peptide preparation to data analysis.
Caption: Typical experimental workflow for using synthetic peptides.
By following these guidelines for supplier selection, quality control, and experimental design, researchers can ensure the reliability and reproducibility of their studies involving synthetic Galanin (1-16).
References
- 1. pnas.org [pnas.org]
- 2. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Quality control of synthetic peptides [innovagen.com]
- 6. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. Galanin (1-16) (mouse, porcine, rat) peptide [novoprolabs.com]
- 8. peptide.com [peptide.com]
- 9. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. pnas.org [pnas.org]
- 12. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Low solubility of Galanin (1-16) peptide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Galanin (1-16) peptide. The information provided addresses the common challenge of its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Galanin (1-16) and why is its solubility a concern?
Galanin (1-16) is a biologically active N-terminal fragment of the full-length galanin neuropeptide. It is known to be a potent agonist at galanin receptors.[1][2][3] Due to its amino acid composition, which includes several hydrophobic residues, Galanin (1-16) exhibits low solubility in aqueous buffers, which can pose a significant challenge for its use in biological assays.
Q2: What is the recommended solvent for reconstituting lyophilized Galanin (1-16)?
For initial reconstitution, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for Galanin (1-16).[2][4][5] This should be followed by a stepwise dilution into the desired aqueous experimental buffer.
Q3: What is the recommended storage condition for Galanin (1-16)?
-
Lyophilized powder: Store at -20°C for long-term storage.[6][7]
-
Stock solutions in DMSO: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Q4: Can I dissolve Galanin (1-16) directly in aqueous buffers like PBS or Tris?
Directly dissolving Galanin (1-16) in aqueous buffers is generally not recommended due to its hydrophobic nature and high tendency to aggregate.[5] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Troubleshooting Guide
Issue 1: Lyophilized peptide is difficult to dissolve.
Cause: The peptide may have formed aggregates or may not have been properly handled before reconstitution.
Solution:
-
Centrifuge the vial: Before opening, centrifuge the vial at a low speed to ensure all the lyophilized powder is at the bottom.
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect solubility and stability.[6]
-
Use the correct solvent: As recommended, use 100% DMSO for initial reconstitution.
-
Vortex and sonicate: After adding the solvent, vortex the vial gently. If the peptide does not fully dissolve, a brief sonication (e.g., in a water bath sonicator) can help to break up aggregates.[5]
Issue 2: Peptide precipitates out of solution when diluting the DMSO stock in an aqueous buffer.
Cause: This is a common issue with hydrophobic peptides when the concentration of the organic solvent is rapidly decreased, causing the peptide to crash out of solution.
Solution:
-
Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and in a stepwise manner while gently vortexing. Avoid adding the DMSO stock directly to a large volume of aqueous buffer.
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution that maintains peptide solubility. For many cell-based assays, the final DMSO concentration should be below 0.5% to avoid cellular toxicity.[9]
-
Gentle warming: Gently warming the solution to 37°C may aid in redissolving the precipitate. However, avoid excessive heat as it can degrade the peptide.[5]
-
Use of surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous buffer can help to improve the solubility of hydrophobic peptides. The concentration of the surfactant should be optimized for your specific assay.
Issue 3: Inconsistent results in biological assays.
Cause: This could be due to inaccurate peptide concentration resulting from incomplete dissolution, aggregation, or degradation of the peptide.
Solution:
-
Ensure complete dissolution: Visually inspect your stock and working solutions to ensure they are clear and free of any visible particulates.
-
Prepare fresh working solutions: It is recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment to ensure consistency.
-
Proper storage: Adhere to the recommended storage conditions to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[8]
-
Filter sterilize: If required for your application, filter the final working solution through a 0.22 µm syringe filter that is compatible with low protein binding and the solvents used.
Quantitative Data
Currently, there is limited publicly available quantitative data on the maximum solubility of Galanin (1-16) in specific aqueous buffers. One study on a related peptide, Galanin (1-30), reported a solubility of up to 0.50 mg/ml in water.[10] For Galanin (swine), a solubility of 100 mg/mL in DMSO has been reported.[8] Researchers should empirically determine the optimal concentration range for their specific experimental conditions.
| Solvent | Reported Solubility | Peptide Fragment |
| Water | up to 0.50 mg/ml | Galanin (1-30), human[10] |
| DMSO | 100 mg/mL | Galanin (swine)[8] |
Experimental Protocols
Protocol for Reconstituting and Preparing a Working Solution of Galanin (1-16)
This protocol provides a general guideline. The final concentrations and volumes should be adjusted based on experimental requirements.
Materials:
-
Lyophilized Galanin (1-16) peptide
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, pH 7.4)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation of DMSO Stock Solution: a. Briefly centrifuge the vial of lyophilized Galanin (1-16) to collect all the powder at the bottom. b. Allow the vial to equilibrate to room temperature. c. Carefully open the vial and add the required volume of 100% DMSO to achieve a desired stock concentration (e.g., 1 mM or 5 mM). d. Gently vortex the vial until the peptide is completely dissolved. A brief sonication in a water bath may be used if necessary. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
-
Preparation of Aqueous Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform a serial dilution of the DMSO stock solution with your desired sterile aqueous buffer to reach the final working concentration. c. It is recommended to add the aqueous buffer to the DMSO stock solution in a stepwise manner (e.g., add a small volume of buffer, mix, then add more) to prevent precipitation. d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5% for cell-based assays). e. Use the freshly prepared working solution for your experiments. Do not store aqueous solutions for extended periods.
Visualizations
References
- 1. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. jneurosci.org [jneurosci.org]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. China Galanin (1-16)/GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocat.com [biocat.com]
- 10. Galanin (1-30) (human) | Galanin Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Galanin (1-16) for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Galanin (1-16) in in vivo studies with mice. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Galanin (1-16) to use for in vivo mouse studies?
A1: The optimal concentration of Galanin (1-16) is highly dependent on the research question, the route of administration, and the specific biological effect being investigated. There is no single "optimal" concentration. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental model. However, based on published literature, a general starting point for intracerebroventricular (ICV) injections is in the nanomolar (nmol) range, while peripheral administration may require higher doses.
Q2: How should I dissolve Galanin (1-16) for in vivo administration?
A2: Galanin (1-16) is a peptide and its solubility can be a concern. For intracerebroventricular (ICV) injections, sterile saline is a commonly used vehicle. For peripheral administration, if solubility in saline is an issue, a solution of 20% DMSO in saline has been used.[1] It is recommended to prepare fresh solutions for each experiment to avoid degradation. Always ensure the final solution is sterile-filtered before administration.
Q3: What is the stability of Galanin (1-16) in solution and in vivo?
A3: Peptides like Galanin (1-16) can be susceptible to degradation by proteases. When preparing solutions, it is best to use them immediately. The in vivo half-life of Galanin (1-16) in rat cerebrospinal fluid has been reported to be approximately 60 minutes. This relatively short half-life should be considered when designing experiments, especially those involving single injections with long observational periods. For sustained effects, continuous infusion via osmotic minipumps may be a more suitable approach.
Q4: I am not observing the expected effect of Galanin (1-16) in my experiment. What are some potential reasons?
A4: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of Galanin (1-16) may be too low or too high. A biphasic or dose-dependent effect is often observed with galanin and its analogs.[2] A thorough dose-response study is essential.
-
Route of Administration: The chosen route of administration may not be optimal for reaching the target tissue or receptors. For central nervous system effects, ICV administration is often more direct than peripheral routes.
-
Peptide Degradation: Ensure the peptide has been stored correctly and that solutions are freshly prepared. The in vivo stability should also be a consideration in the experimental design.
-
Receptor Subtype Specificity: Galanin (1-16) interacts with multiple galanin receptor subtypes (GalR1, GalR2, and GalR3), which can have opposing effects. The predominant receptor subtype in your target tissue will influence the outcome.
-
Animal Strain and Sex: The genetic background and sex of the mice can influence their response to neuropeptides. Ensure consistency across your experimental groups.
Q5: Are there any known toxic effects of Galanin (1-16) in mice?
A5: The available literature does not report significant toxic effects of Galanin (1-16) at the concentrations typically used in in vivo research. However, as with any experimental compound, it is good practice to monitor the animals for any adverse effects, especially at higher doses.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No behavioral or physiological effect observed. | - Inadequate dose. - Incorrect route of administration for the desired effect. - Degradation of the peptide. | - Perform a dose-response study with a wider range of concentrations. - Consider a more direct route of administration (e.g., ICV for central effects). - Prepare fresh solutions for each experiment and handle the peptide according to the manufacturer's instructions. |
| High variability in results between animals. | - Inconsistent injection volume or placement (especially for ICV). - Differences in animal weight, age, or sex. - Stress induced by handling and injection. | - For ICV injections, use a stereotaxic frame for accurate and consistent delivery. - Standardize the age, weight, and sex of the mice used in the study. - Acclimate the animals to handling and injection procedures before the experiment. |
| Precipitation of Galanin (1-16) in the vehicle. | - Poor solubility in the chosen vehicle. | - Try a different vehicle, such as saline with a small percentage of DMSO (e.g., 20%).[1] - Gently warm the solution or use brief sonication to aid dissolution, but be cautious of peptide degradation. |
| Unexpected or opposite effects observed. | - Biphasic dose-response relationship. - Activation of different receptor subtypes with opposing functions. | - Test a wider range of doses to identify a potential biphasic effect. - Use receptor-specific agonists or antagonists to dissect the involvement of different GalR subtypes. |
Quantitative Data from In Vivo Studies
The following table summarizes doses of Galanin (1-16) and related analogs used in various in vivo studies in rodents. Note that many studies have been conducted in rats, and direct translation of doses to mice should be done with caution. A pilot study in mice is always recommended.
| Peptide | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Galanin (1-16) | Rat | Intracerebroventricular (ICV) | 1 nmol | Increased feeding behavior. | [3] |
| Galanin (1-16) | Rat | Intracerebroventricular (ICV) | 6 nmol | Increased feeding behavior. | [4][3] |
| Galanin (1-15) | Rat | Intracerebroventricular (ICV) | 3 nmol | Induced depression-like behavior. | [5] |
| Galanin | Mouse | Intracerebroventricular (ICV) | 3 nmol | Moderately enhanced stress-induced hyperthermia. | |
| Galanin | Mouse | Intracerebroventricular (ICV) | 30 nmol | Attenuated stress-induced hyperthermia. | |
| Galanin | Mouse | Intracerebroventricular (ICV) | 5 fmol and 5 pmol | Decreased infarct size after ischemia. | [6] |
| Galanin Analogs | Mouse | Intraperitoneal (IP) | 2-16 mg/kg | Anticonvulsant effects. | [7] |
| Galanin | Mouse | Osmotic Minipump | 4 nmol/Kg/day | Modulation of liver fibrosis. | [1] |
Experimental Protocols
Protocol 1: Preparation and Intracerebroventricular (ICV) Injection of Galanin (1-16)
-
Peptide Reconstitution: Reconstitute lyophilized Galanin (1-16) in sterile, pyrogen-free saline to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration with sterile saline. Keep the working solution on ice.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to your institution's approved animal care and use protocols.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site (e.g., the lateral ventricle).
-
Injection: Slowly lower a Hamilton syringe filled with the Galanin (1-16) working solution to the predetermined coordinates. Infuse the desired volume (typically 1-5 µL) over several minutes to allow for diffusion and minimize tissue damage.
-
Post-Injection: Leave the syringe in place for a few minutes post-injection to prevent backflow. Slowly withdraw the syringe.
-
Wound Closure and Recovery: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring, as per your institutional guidelines.
Protocol 2: Preparation and Peripheral Administration of Galanin (1-16)
-
Peptide Solubilization: Dissolve Galanin (1-16) in sterile saline. If solubility is an issue, a vehicle of 20% DMSO in sterile saline can be used.[1] Ensure the solution is clear and free of precipitates.
-
Dose Calculation: Calculate the required volume for injection based on the animal's body weight and the desired dose (e.g., in mg/kg or nmol/kg).
-
Administration Routes:
-
Intraperitoneal (IP) Injection: Lift the mouse to expose the abdomen. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution.
-
Subcutaneous (SC) Injection: Pinch a fold of skin on the back of the mouse and insert the needle into the tented area. Inject the solution.
-
Intravenous (IV) Injection: This route requires more technical skill and is typically performed via the tail vein. Proper restraint and technique are crucial.
-
-
Continuous Infusion (Osmotic Minipump):
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the prepared Galanin (1-16) solution.
-
Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the back and create a subcutaneous pocket. Insert the filled minipump into the pocket and suture the incision. The pump will deliver the solution at a constant rate for a specified duration.
-
Visualizations
Caption: Simplified signaling pathways of Galanin (1-16) via its receptors.
Caption: General experimental workflow for in vivo studies with Galanin (1-16) in mice.
References
- 1. US20220233640A1 - Galanin- and galanin receptor based compounds for the treatment of liver fibrosis - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]
- 7. Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Galanin (1-16) for Extended Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the neuropeptide fragment Galanin (1-16) for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to enhance peptide stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Galanin (1-16) instability in experimental settings?
A1: The primary cause of Galanin (1-16) instability is enzymatic degradation by peptidases.[1][2] Studies have shown that Galanin (1-16) is susceptible to cleavage at specific sites within its amino acid sequence, leading to a rapid loss of biological activity. For instance, in hypothalamic membrane preparations, the half-life of Galanin (1-16) is approximately 28 minutes.[1] In isolated rat cerebrospinal fluid (CSF), the half-life is around 60 minutes.[2]
Q2: What are the known cleavage sites in Galanin (1-16) that lead to its degradation?
A2: Research has identified several key cleavage sites in Galanin (1-16). In hypothalamic tissue, peptidolytic cleavage occurs between Leu4 and Asn5, Asn5 and Ser6, and His14 and Ala15.[1] Cleavage at the N-terminal region (between residues 4, 5, and 6) results in inactive fragments.[1] In cerebrospinal fluid, identified degradation products include Galanin (3-16) and Galanin (3-12), which also lack affinity for galanin receptors.[2]
Q3: How can I improve the stability of Galanin (1-16) for my long-term experiments?
A3: Several strategies can be employed to enhance the stability of Galanin (1-16). These include:
-
Amino Acid Substitution: Replacing susceptible amino acids with less labile ones, such as alanine, can significantly increase stability. For example, substituting Leu4 with Alanine ([Ala4]galanin(1-16)) increases the half-life to 55 minutes in hypothalamic membranes.[1]
-
N- and C-Terminal Modifications: Modifications such as N-terminal methylation or the addition of cationic and lipophilic moieties at the C-terminus can protect the peptide from exopeptidases and improve its pharmacokinetic profile.[3][4] The addition of an oligo-lysine motif and palmitoylation (as in the analog Gal-B2) has been shown to increase the half-life in rat serum dramatically from ~7 minutes to 9.4 hours.[3][4]
-
Introduction of Non-Natural Amino Acids and Backbone Spacers: Incorporating D-amino acids or replacing internal fragments with aliphatic linkers (e.g., 7-aminoheptanoic acid) can confer metabolic resistance.[3]
-
Cyclization: Creating cyclic lactam analogues can stabilize a helical conformation in the N-terminal domain, which is important for receptor binding and can enhance stability.[5]
-
Formulation Strategies: Optimizing the pH of the solution, using appropriate buffers, and adding excipients like cosolvents or viscosity enhancers can reduce degradation rates in aqueous solutions.[6][7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of Galanin (1-16) activity in cell culture or in vivo. | Enzymatic degradation by proteases present in the experimental system. | 1. Consider using a stabilized analog of Galanin (1-16) with amino acid substitutions or terminal modifications. 2. Incorporate protease inhibitors in your experimental buffer, if compatible with your assay. For example, bacitracin can partially inhibit degradation in hypothalamic membranes, and phosphoramidon is effective against the zinc-metalloprotease responsible for degradation in spinal cord membranes.[1][2] 3. Optimize the formulation by adjusting pH and using stabilizing excipients.[6][7][8][9] |
| Inconsistent results in receptor binding assays. | Degradation of the peptide ligand during the assay, leading to variable concentrations of the active compound. | 1. Use a stabilized Galanin (1-16) analog with a known, longer half-life. 2. Perform a time-course experiment to determine the stability of your peptide under the specific assay conditions. 3. Minimize incubation times where possible without compromising signal detection. |
| Low bioavailability of Galanin (1-16) in vivo. | Rapid degradation in serum and poor penetration across biological membranes. | 1. Utilize analogs with enhanced stability through modifications like cationization and lipidization, which have been shown to improve systemic activity.[3][4] 2. Explore alternative delivery routes, such as intranasal delivery, which may bypass first-pass metabolism. |
| Difficulty in synthesizing or sourcing stabilized Galanin (1-16) analogs. | Complex chemical modifications requiring specialized synthesis protocols. | 1. Consult with a reputable peptide synthesis company that has experience in producing modified peptides. 2. Refer to published literature for detailed synthesis protocols of specific analogs of interest.[3] |
Quantitative Data Summary
The following tables summarize the stability and binding affinity of Galanin (1-16) and its modified analogs.
Table 1: Half-life of Galanin Peptides in Different Biological Media
| Peptide | Biological Medium | Half-life (t1/2) | Reference |
| Galanin (1-29) | Hypothalamic membrane | 100 min | [1] |
| Galanin (1-16) | Hypothalamic membrane | 28 min | [1] |
| [Ala4]Galanin (1-16) | Hypothalamic membrane | 55 min | [1] |
| Galanin (1-29) | Rat Cerebrospinal Fluid (CSF) | 120 min | [2] |
| Galanin (1-16) | Rat Cerebrospinal Fluid (CSF) | 60 min | [2] |
| Galanin (1-16) | 25% Rat Serum | ~7 min | [3] |
| Gal-B2 | 25% Rat Serum | 9.4 h | [3][4] |
| D-Gal(7-Ahp)-B2 | 25% Rat Serum | >10 h | [3] |
Table 2: Receptor Binding Affinity of Galanin Analogs
| Analog | hGalR1 Ki (nM) | hGalR2 Ki (nM) | Reference |
| Gal-B2 | 3.5 ± 1.0 | 51.5 ± 34.4 | [3] |
| Gal-B9 | 0.9 ± 0.2 | 15.0 ± 8.5 | [3] |
Experimental Protocols
Protocol 1: HPLC-Based Peptide Stability Assay
This protocol outlines a general procedure for assessing the stability of Galanin (1-16) and its analogs in a biological matrix (e.g., serum, plasma, CSF).
Materials:
-
Galanin (1-16) or analog peptide
-
Biological matrix (e.g., rat serum, human plasma)
-
Tris-HCl buffer (0.1 M, pH 7.5) or other appropriate buffer
-
Quenching solution (e.g., 15% trichloroacetic acid in 45% isopropanol, 40% water)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath at 37°C
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized peptide in sterile water or an appropriate solvent to a known stock concentration.
-
Incubation:
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the incubation mixture.[3]
-
Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic activity.[3]
-
Sample Preparation:
-
Vortex the quenched sample.
-
Incubate at -20°C for at least 20 minutes to precipitate proteins.[3]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 20% to 90% over 15 minutes).[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Quantify the peak area at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t1/2).
-
Protocol 2: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of stabilized Galanin (1-16) analogs for galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific galanin receptor subtype (e.g., GalR1 or GalR2)
-
Radiolabeled or fluorescently labeled galanin ligand (e.g., [125I]Galanin or Eu-galanin)
-
Unlabeled stabilized Galanin (1-16) analog (competitor)
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Scintillation counter or fluorescence plate reader
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the labeled galanin ligand to each well.
-
Add increasing concentrations of the unlabeled stabilized Galanin (1-16) analog to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled native galanin to a set of wells.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.[3]
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.
-
-
Detection:
-
If using a radiolabeled ligand, measure the radioactivity retained on the filters using a scintillation counter.
-
If using a fluorescently labeled ligand, measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Galanin (1-16) research.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
Cross-reactivity issues with Galanin (1-16) antibodies in different species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-16) antibodies. The focus is on addressing potential cross-reactivity issues across different species.
Frequently Asked Questions (FAQs)
Q1: My Galanin (1-16) antibody is advertised to be specific for human samples, but I am seeing a signal in my mouse/rat tissue. Is this expected?
A2: This is highly likely and often expected due to the high degree of sequence conservation in the N-terminal region of Galanin across mammalian species. The first 16 amino acids of Galanin are identical between human, mouse, and rat. Therefore, an antibody generated against the human Galanin (1-16) sequence will almost certainly recognize the same sequence in rat and mouse samples. Always verify the specificity of your antibody in your specific application and sample type.
Q2: What is the primary cause of cross-reactivity with Galanin (1-16) antibodies between species like human, mouse, and rat?
A2: The primary cause is the high sequence homology of the Galanin peptide itself, particularly in the N-terminal (1-16) fragment. This region is critical for receptor binding and is highly conserved throughout evolution. As shown in the sequence homology table below, the first 16 amino acids are 100% identical across these three species.
Q3: How can I confirm that the signal I'm seeing is specific to Galanin (1-16) and not just non-specific binding?
A3: The gold standard for confirming specificity is a peptide blocking (or peptide competition) experiment. This involves pre-incubating the antibody with an excess of the immunizing peptide (Galanin 1-16). This should neutralize the antibody, and a specific signal will be absent in the subsequent staining. Any remaining signal can be considered non-specific.
Q4: Are there differences in the full-length Galanin protein between species that I should be aware of?
A4: Yes. While the N-terminal is highly conserved, the full-length peptide varies. For instance, human galanin consists of 30 amino acids and is non-amidated, while most other mammalian forms (like rat and porcine) are 29 amino acids long and C-terminally amidated.[1] An antibody raised against the C-terminus of human Galanin might, therefore, show species-specificity that a Galanin (1-16) antibody would not.
Data Presentation
Galanin (1-16) Amino Acid Sequence Homology
The high potential for cross-reactivity is evident from the identical nature of the Galanin (1-16) fragment across common research species.
| Species | Amino Acid Sequence (1-16) |
| Human | G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-V |
| Mouse | G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-V |
| Rat | G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-V |
Data sourced from NCBI and UniProt databases.
Example Antibody Cross-Reactivity Data
The following table presents example cross-reactivity data from a commercially available polyclonal antibody raised against human Galanin. This illustrates how manufacturers quantify specificity.
| Peptide/Protein | Cross-Reactivity (%) |
| Galanin (Human) | 100% |
| Galanin (Rat) | 100% |
| Galanin (Porcine) | 100% |
| Secretin (Porcine) | 0% |
| VIP (Human, Rat, Porcine) | 0% |
| NPY (Porcine) | 0% |
Data is illustrative and based on a representative product data sheet.[2] Users should always refer to the datasheet for their specific antibody lot.
Galanin Signaling Pathway
Galanin mediates its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. Understanding these pathways can help in designing functional assays to validate antibody-blocking effects.
Troubleshooting Guides
Issue: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test several serial dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000). |
| Inadequate blocking. | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or extend the blocking time (e.g., from 1 hour to 2 hours at room temperature). Ensure the blocking serum is from the same species as the secondary antibody. |
| Secondary antibody cross-reactivity. | Run a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding of the secondary. If staining occurs, consider using a pre-adsorbed secondary antibody. |
| Endogenous tissue components. | If using a biotin-based detection system, perform an avidin/biotin blocking step. If using HRP, quench endogenous peroxidase activity with a 3% H₂O₂ solution. |
Issue: Unexpected or Multiple Bands in Western Blot (WB)
| Possible Cause | Recommended Solution |
| Antibody concentration too high. | Reduce the primary antibody concentration. High concentrations can lead to low-affinity binding to other proteins. |
| Insufficient blocking. | Increase blocking time (e.g., to 2 hours at RT or overnight at 4°C) or change the blocking agent (e.g., from non-fat milk to BSA, or vice-versa). Make blocking solutions fresh. |
| Non-specific binding of the secondary antibody. | Run a control lane with no primary antibody. If bands appear, the secondary antibody is binding non-specifically. Decrease its concentration or switch to a different one. |
| Protein degradation or modification. | Prepare fresh lysates and always use protease and phosphatase inhibitors. The predicted molecular weight of preprogalanin is ~12 kDa, but post-translational modifications can alter its migration. |
Experimental Protocols & Workflow
General Workflow for Troubleshooting Antibody Cross-Reactivity
This workflow outlines the logical steps to confirm the specificity of your Galanin (1-16) antibody.
Detailed Protocol: Peptide Blocking for Immunohistochemistry (IHC)
This protocol is essential for confirming that an antibody is binding specifically to the target antigen.
-
Reconstitute the Blocking Peptide: Reconstitute the lyophilized Galanin (1-16) peptide in sterile PBS or distilled water to a stock concentration (e.g., 1 mg/mL) as per the manufacturer's instructions.
-
Prepare Antibody Solutions:
-
Determine the optimal working dilution of your primary Galanin (1-16) antibody from previous experiments or titration.
-
Prepare enough diluted antibody for two identical samples. For example, if your working concentration is 2 µg/mL and you need 1 mL per slide, prepare 2 mL of diluted antibody containing 4 µg of total antibody.
-
Divide the 2 mL of diluted antibody equally into two separate tubes (1 mL each).
-
-
Perform the Blocking Incubation:
-
Tube 1 ("Antibody + Peptide"): Add the blocking peptide at a 5-10 fold excess by mass compared to the antibody. For 2 µg of antibody, add 10-20 µg of the blocking peptide.
-
Tube 2 ("Antibody Alone"): Add an equivalent volume of the peptide diluent (e.g., PBS) to this tube. This serves as the positive control.
-
Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Stain Tissue Sections:
-
Prepare two identical tissue sections from the species you are testing.
-
Follow your standard IHC protocol for deparaffinization, rehydration, and antigen retrieval.
-
Apply the entire contents of Tube 1 to the first tissue slide and the contents of Tube 2 to the second slide.
-
Incubate as you normally would for the primary antibody step.
-
-
Complete the IHC Protocol:
-
Wash the slides and apply the secondary antibody and detection reagents to both slides as per your standard protocol.
-
-
Analyze the Results:
-
Specific Staining: The staining observed on the "Antibody Alone" slide that is absent from the "Antibody + Peptide" slide is considered specific.
-
Non-Specific Staining: Any staining that remains on the "Antibody + Peptide" slide is considered background or non-specific.
-
References
Galanin (1-16) Technical Support Center: Best Practices for Reconstitution, Aliquoting, and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling Galanin (1-16). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store Galanin (1-16) upon receipt?
A1: Lyophilized Galanin (1-16) should be stored at -20°C or colder, protected from bright light. Most lyophilized peptides are stable for several years under these conditions.[1] Peptides containing amino acids prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His) benefit from storage in a desiccator with a tightly sealed cap.[1]
Q2: What is the best solvent for reconstituting Galanin (1-16)?
A2: The choice of solvent depends on the experimental application. For many in vitro biological assays, sterile, distilled water or a buffer solution (pH 5-7) is recommended.[2][3] Galanin (1-16) has also been reported to be soluble in Dimethyl Sulfoxide (DMSO).[4] For peptides with solubility challenges, starting with a small amount of an organic solvent like DMSO to dissolve the peptide, followed by a slow, dropwise addition of your aqueous buffer, can be an effective strategy.[5][6]
Q3: What is the recommended procedure for reconstituting Galanin (1-16)?
A3: To ensure optimal stability and accurate concentration, follow these steps:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation from forming inside the vial, as many peptides are hygroscopic.[1][7]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]
-
Solvent Addition: Carefully add the desired volume of your chosen sterile solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6] A clear solution indicates that the peptide is properly solubilized.
Q4: Why is aliquoting the reconstituted Galanin (1-16) important?
A4: Aliquoting the reconstituted peptide into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[1][7] These cycles can lead to peptide degradation, aggregation, and a loss of biological activity.[7] Storing the peptide in smaller, experiment-sized aliquots preserves its integrity.
Q5: How should I store the reconstituted Galanin (1-16) solution?
A5: For short-term storage (a few days), reconstituted Galanin (1-16) can be kept at 2-8°C. For long-term storage, it is essential to store the aliquots at -20°C or, for enhanced stability, at -80°C.[3][5] When stored at -80°C, the solution can be stable for up to 6 months, whereas at -20°C, it is recommended to be used within 1 month.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | Galanin (1-16) may have hydrophobic properties. | First, try to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[5][6] Then, slowly add the aqueous buffer to the dissolved peptide solution dropwise while gently mixing. For cell-based assays, it is advisable to keep the final concentration of DMSO low (generally under 0.5-1%).[5] |
| Precipitation occurs after adding the aqueous buffer. | The peptide has reached its solubility limit in the final buffer composition. | The solution can be gently warmed (not exceeding 40°C) or sonicated to aid dissolution.[8] If precipitation persists, the peptide solution can be lyophilized again and reconstitution attempted with a different solvent system.[5] |
| Loss of peptide activity in experiments. | Repeated freeze-thaw cycles or improper storage. | Always aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.[1][7] Ensure that both lyophilized and reconstituted peptide are stored at the recommended temperatures (-20°C or colder). |
| Bacterial contamination. | Use sterile solvents and techniques during reconstitution. The peptide solution can be passed through a 0.2 µm filter to remove potential bacterial contamination.[1][5] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized | -20°C or colder | Several years | Store away from bright light.[1] |
| Reconstituted (in solution) | 2-8°C | Short-term (days) | For immediate use. |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[4] | |
| -80°C | Up to 6 months | Recommended for long-term storage.[4] |
Table 2: Reconstitution and Experimental Concentrations
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 1-10 mg/mL | [2] |
| In Vitro Assay Concentration (Calcium Imaging) | 10 nM | [9][10] |
| Receptor Binding Affinity (Kd) | ~3 nM (hippocampal galanin receptor) | [4][11] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Galanin (1-16)
This protocol provides a step-by-step guide for the proper reconstitution and aliquoting of lyophilized Galanin (1-16) to prepare a stock solution.
-
Preparation: Allow the vial containing lyophilized Galanin (1-16) to equilibrate to room temperature for at least 30 minutes before opening.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the peptide powder is collected at the bottom.
-
Solvent Selection: Choose an appropriate sterile solvent based on your experimental needs (e.g., sterile distilled water, PBS, or DMSO).
-
Reconstitution:
-
To prepare a 1 mM stock solution of Galanin (1-16) (MW: ~1670 g/mol ), dissolve 1 mg of the peptide in 598.8 µL of solvent.[12]
-
Gently vortex or sonicate the solution until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid wastage and repeated freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[4][5]
Protocol 2: In Vitro Calcium Imaging Assay with Galanin (1-16)
This protocol outlines a general procedure for assessing the effect of Galanin (1-16) on intracellular calcium levels in a cell line expressing the appropriate galanin receptor (e.g., GALR2).
-
Cell Culture: Plate cells expressing the galanin receptor of interest in a suitable format for calcium imaging (e.g., 96-well black-walled, clear-bottom plates) and culture overnight.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to the cells and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Preparation of Galanin (1-16) Working Solution:
-
Thaw an aliquot of the Galanin (1-16) stock solution.
-
Prepare serial dilutions of Galanin (1-16) in the assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from pM to µM). A typical starting concentration for observing an effect is around 10 nM.[9]
-
-
Calcium Measurement:
-
Wash the cells to remove the excess dye and add fresh assay buffer.
-
Place the plate in a fluorescent plate reader or a microscope equipped for calcium imaging.
-
Establish a stable baseline fluorescence reading.
-
Add the different concentrations of the Galanin (1-16) working solution to the wells.
-
Monitor and record the changes in fluorescence over time, which correspond to changes in intracellular calcium levels.
-
-
Data Analysis: Analyze the fluorescence data to determine the dose-dependent effect of Galanin (1-16) on intracellular calcium mobilization.
Visualizations
Caption: Experimental workflow for Galanin (1-16) from storage to use.
Caption: Signaling pathways of Galanin receptors.
References
- 1. genscript.com [genscript.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. biomatik.com [biomatik.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Galanin Activates G Protein Gated Inwardly Rectifying Potassium Channels and Suppresses Kisspeptin-10 Activation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetmol.com [targetmol.com]
- 12. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Analysis of Galanin (1-16) Binding to Mouse vs. Rat Galanin Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its diverse physiological effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The N-terminal fragment, Galanin (1-16), is known to be a critical determinant for receptor binding and activation. Understanding the comparative binding affinities of this fragment to galanin receptors in different species is crucial for the development of targeted therapeutics. This guide provides a comprehensive analysis of Galanin (1-16) binding to mouse versus rat galanin receptors, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Binding Affinity of Galanin (1-16)
The binding affinity of Galanin (1-16) for mouse and rat galanin receptors has been characterized in several studies, primarily through radioligand binding assays. The following table summarizes the available quantitative data, presented as inhibition constants (Ki) or dissociation constants (Kd). Lower values indicate higher binding affinity.
| Receptor Subtype | Mouse Ki/Kd (nM) | Rat Ki (nM) |
| GalR1 | Data Not Available | 0.78 - 0.95 |
| GalR2 | Rank order of potency similar to full-length galanin | ~5.66 |
| GalR3 | ~316 (pKi = 6.5)[1] | ~49.6 |
Note: A study on the mouse GalR2 receptor indicated that the rank order of potency for Galanin (1-16) is comparable to that of full-length galanin, though a specific Ki value was not provided.[2] Another source provides a non-subtype-specific Kd of 3 nM for "Galanin (1-16), mouse, porcine, rat" at the "hippocampal galanin receptor".[3]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for Galanin (1-16) at galanin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
I. Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., brain regions) or cells expressing the specific galanin receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh assay buffer to remove endogenous substances.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
-
Storage: Membranes are stored at -80°C until use.
II. Competitive Binding Assay
-
Incubation Mixture: In a microplate, the following components are combined:
-
Receptor-containing membranes.
-
A fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin).
-
Varying concentrations of the unlabeled competitor ligand, Galanin (1-16).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of Galanin (1-16) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways of Galanin Receptors
Galanin receptors couple to different G proteins, leading to the activation of distinct intracellular signaling cascades. These pathways are generally conserved between mouse and rat.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins of the Gi/o family. Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also involve the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins. Upon activation, GalR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Conclusion
This comparative analysis highlights the current understanding of Galanin (1-16) binding to mouse and rat galanin receptors. While data for rat receptors is more complete, further studies are needed to fully characterize the binding profile of this important fragment at all mouse galanin receptor subtypes, particularly GalR1. The provided experimental protocol offers a standardized approach for such investigations. The conserved nature of the signaling pathways between the two species suggests that functional outcomes of receptor activation are likely to be similar. A comprehensive understanding of these species-specific binding affinities is essential for the accurate interpretation of preclinical data and the successful translation of galanin-based therapies.
References
A Comparative Guide to the Validation of Ligand Activity at Galanin Receptors in Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the N-terminal fragment Galanin (1-16) alongside established galanin receptor antagonists. It outlines their respective activities in specific neuronal circuits, supported by experimental data and detailed protocols for validation. Galanin, a widely expressed neuropeptide, modulates numerous physiological processes including feeding, pain, cognition, and mood through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2][3] Understanding the activity of different ligands at these receptors is crucial for developing targeted therapeutics. While the N-terminal fragment Galanin (1-16) binds to galanin receptors with high affinity, similar to the full-length peptide, it primarily functions as an agonist.[1][4] This guide contrasts its activity with canonical antagonists to provide a clear framework for ligand validation.
Galanin Receptor Signaling Pathways
Galanin receptors mediate their effects through distinct G protein-coupling mechanisms. GALR1 and GALR3 predominantly couple to the inhibitory Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][6] In contrast, GALR2 mainly signals through the Gαq/11 pathway, activating phospholipase C (PLC), which results in the production of inositol triphosphate (IP3) and an increase in cytosolic Ca2+ concentration.[1][5][7] GALR2 can also couple to Gαi/o pathways.[3][7] These divergent signaling cascades underlie the diverse and sometimes opposing physiological roles of galanin in different neuronal circuits.[2]
Caption: Overview of the primary signaling pathways for Galanin receptors.
Comparative Analysis of Galanin Receptor Ligands
The validation of a potential antagonist requires objective comparison against known ligands. This section compares the binding affinities and functional activities of the agonist fragment Galanin (1-16) with the well-characterized non-selective antagonist M40 and the chimeric antagonist C7.
Table 1: Comparative Binding Affinities of Galanin Ligands
This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for each ligand at different galanin receptors or in specific tissue preparations. Lower values indicate higher binding affinity.
| Ligand | Receptor/Tissue | Binding Affinity | Reference |
| Galanin (1-16) | GALR1 | pKi: 8.7 - 9.0 (agonist) | [4] |
| M40 | GALR1 | Ki: 1.82 nM | [8] |
| GALR2 | Ki: 5.1 nM | [8] | |
| Rat Hypothalamus | IC50: 15 nM | [9][10] | |
| C7 (Gal(1-13)-spantide) | Rat Hypothalamus | IC50: 0.2 nM | [9][11] |
| Spinal Galanin Receptor | Kd: 1.16 nM | [12] |
Table 2: Functional Activity Profile in Neuronal Circuits
This table outlines the observed effects of each ligand in key in vitro and in vivo models, defining their roles as agonists or antagonists in specific neuronal functions.
| Ligand | Neuronal Circuit/Function | Observed Effect | Classification | Reference |
| Galanin (1-16) | Arcuate Nucleus (Glutamate Release) | Robust depression of synaptic transmission | Agonist | [13][14] |
| Guinea Pig Ileum (Motor Neurons) | Inhibition of ascending excitatory reflex | Agonist | [15] | |
| Ventral Limbic Cortex (5-HT1A Receptors) | Modulates 5-HT1A receptor binding | Modulator/Agonist | [16] | |
| M40 | Hypothalamus (Feeding Behavior) | Blocks galanin-induced food intake | Antagonist | [9] |
| Hippocampus (Memory) | Blocks galanin-induced memory deficits | Antagonist | [17] | |
| Dorsal Raphe (Mood/Depression) | Attenuates antidepressant effects of fluoxetine | Antagonist | [8] | |
| Central Cardiovascular Control | Blocks cardiovascular responses to Gal(1-15) | Antagonist | [6][10] | |
| C7 (Gal(1-13)-spantide) | Hypothalamus (Feeding Behavior) | Significantly inhibits galanin-induced feeding | Antagonist | [9][12] |
Experimental Protocols for Antagonist Validation
Validating the activity of a novel galanin receptor ligand requires a multi-step approach, progressing from in vitro binding and functional assays to in vivo behavioral models.
Caption: A generalized workflow for validating galanin receptor antagonists.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific galanin receptor subtype (e.g., GALR1).
Methodology:
-
Membrane Preparation: Culture cells stably expressing the human GALR1 receptor (e.g., CHO or HEK293 cells). Harvest the cells and homogenize them in a cold buffer to prepare crude membrane fractions.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., ¹²⁵I-labeled galanin), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (cAMP Inhibition)
Objective: To assess the ability of a test compound to antagonize galanin's effect on GALR1/GALR3 signaling.
Methodology:
-
Cell Culture: Use cells expressing GALR1 (which couples to Gi/o).
-
Adenylate Cyclase Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Ligand Treatment: Pre-incubate the cells with various concentrations of the test antagonist. Then, add a fixed concentration of galanin (agonist).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration. A successful antagonist will reverse the galanin-induced inhibition of cAMP production in a dose-dependent manner. Calculate the IC50 value for the antagonist.
Protocol 3: In Vivo Behavioral Assay (Galanin-Induced Feeding)
Objective: To validate the antagonist's efficacy in a relevant physiological circuit in vivo.
Methodology:
-
Animal Model: Use satiated adult male Sprague-Dawley rats fitted with an intracerebroventricular (ICV) cannula.
-
Drug Administration: Administer the test antagonist (e.g., M40) via ICV injection. A control group receives a vehicle injection.[9]
-
Agonist Challenge: After a short pre-treatment period, administer an ICV injection of galanin to both groups to induce a feeding response.[9]
-
Behavioral Measurement: Immediately after the galanin injection, present the rats with a pre-weighed amount of a palatable food source. Measure the cumulative food intake at specific time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the food intake between the vehicle-treated and antagonist-treated groups using statistical analysis (e.g., ANOVA). A significant reduction in galanin-induced feeding in the antagonist group validates its in vivo efficacy.[9]
Logical Comparison of Ligand Activity
The functional roles of Galanin (1-16) and the antagonists are fundamentally different. Galanin (1-16) acts as an agonist, initiating the signaling cascade, whereas true antagonists like M40 bind to the receptor but prevent activation, thereby blocking the effects of the endogenous agonist.
Caption: Logical flow of agonist vs. antagonist action at a galanin receptor.
References
- 1. pnas.org [pnas.org]
- 2. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. M40 | Galanin Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 16. Galanin-(1-16) modulates 5-HT1A receptors in the ventral limbic cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanin (1-16) and Its Analogues on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the N-terminal fragment Galanin (1-16) and its analogues concerning their influence on feeding behavior. The information presented is collated from preclinical studies and is intended to support research and development in the fields of neuroscience and metabolic disorders. This document summarizes quantitative data, outlines common experimental protocols, and illustrates the key signaling pathways involved.
Introduction to Galanin and Feeding
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in regulating a variety of physiological processes, including energy homeostasis and food intake.[1] When administered centrally, particularly into hypothalamic nuclei like the paraventricular nucleus (PVN), galanin robustly stimulates food consumption, showing a particular preference for dietary fat.[2] The biological activity of the full-length peptide (Galanin 1-29) is largely retained in its N-terminal fragments, with Galanin (1-16) being a potent agonist at galanin receptors.[3] Understanding the structure-activity relationship of galanin fragments and synthetic analogues is crucial for developing targeted therapeutics for appetite and metabolic disorders.
Comparative Efficacy on Food Intake
The orexigenic (appetite-stimulating) effects of galanin are primarily mediated by the Galanin Receptor 1 (GalR1).[4] Different fragments and analogues of galanin exhibit varied affinities for galanin receptor subtypes, leading to distinct effects on feeding behavior. The following table summarizes the quantitative effects of Galanin (1-16) and other key analogues on food intake as observed in rodent models.
| Compound | Description | Receptor Target(s) | Dose & Route | Animal Model | Observed Effect on Food Intake | Source(s) |
| Galanin (1-29) | Full-length endogenous peptide. | GalR1, GalR2, GalR3 | 1 nmol, intra-PVN | Sated Rat | Significant Increase . ~2.5g of cookie mash in 30 min vs. ~0.5g for vehicle. | [3][5] |
| Galanin (1-16) | N-terminal active fragment. | GalR1, GalR2 | 1 nmol, intra-PVN | Sated Rat | Significant Increase . ~2.0g of cookie mash in 30 min vs. ~0.5g for vehicle. | [3][5] |
| Galanin (1-15) | N-terminal fragment, one amino acid shorter than Gal(1-16). | Primarily GalR2 | 3 nmol, ICV | Rat | Significant Decrease in sucrose and saccharin intake. | [6][7] |
| [D-Trp2]Gal(1-16) | Analogue with a D-amino acid substitution at position 2. | Low affinity | 1 nmol, intra-PVN | Sated Rat | No Significant Effect . | [3] |
| Galanin (1-9) | Short N-terminal fragment. | Inactive | 6 nmol, ICV | Sated Rat | No Significant Effect . | [3] |
| C-Terminal Fragments | e.g., Galanin (12-29), (17-29), (21-29). | Inactive | 6 nmol, ICV | Sated Rat | No Significant Effect . | [3] |
| M617 | Synthetic chimeric peptide. | Selective GalR1 Agonist | Not specified | Rat | Enhances high-fat food consumption. | [2][8] |
| M1153 | Synthetic peptide. | Selective GalR2 Agonist | Not specified | Rat | No Significant Effect on high-fat milk or cookie mash intake. | [2][8] |
| Galanin-like Peptide (GALP) | Endogenous peptide with N-terminal homology to Galanin. | Preferentially GalR2 | 3 nmol, intra-PVN | Sated Rat | Biphasic Effect : Potent initial increase (4.18g in 1 hr), followed by a later decrease in food intake. | [9] |
ICV: Intracerebroventricular; intra-PVN: Intra-paraventricular nucleus.
Experimental Protocols
The data cited in this guide are primarily derived from studies involving the central administration of peptides to conscious, often sated, rodents. A detailed, generalized methodology for such an experiment is provided below.
Stereotaxic Surgery and Cannula Implantation
-
Anesthesia: Male Sprague-Dawley or Wistar rats are anesthetized using an appropriate agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Stereotaxic Placement: The animal is placed in a stereotaxic apparatus. Its head is leveled to ensure accurate coordinate targeting based on a stereotaxic atlas (e.g., Paxinos and Watson).
-
Craniotomy: A small hole is drilled in the skull above the target brain region. For intracerebroventricular (ICV) injections, the target is a lateral ventricle. For localized effects, the target may be a specific hypothalamic nucleus, such as the paraventricular nucleus (PVN).
-
Cannula Implantation: A sterile guide cannula is lowered to the predetermined coordinates and secured to the skull using dental acrylic and anchor screws. A dummy cannula is inserted to maintain patency.
-
Recovery: Animals are housed individually and allowed to recover for 5-7 days post-surgery. They are handled daily to acclimate them to the injection procedure.
Microinjection and Behavioral Testing
-
Acclimation: On the test day, animals are moved to testing cages and allowed to acclimate. Pre-weighed food, often a palatable high-fat diet (e.g., cookie mash), is placed in the cage.
-
Injection: The dummy cannula is removed, and an internal injection cannula connected to a microsyringe via tubing is inserted. A small volume (typically 1-5 µL) of the test compound (e.g., Galanin (1-16) dissolved in sterile saline) or vehicle is infused over a period of 1-2 minutes.
-
Data Collection: Immediately following the injection, food is made available. Food intake is measured by weighing the remaining food at specific time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr). Spillage is collected and accounted for.
References
- 1. The role of galanin in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-amine interactions in the hypothalamic paraventricular nucleus: analysis of galanin and neuropeptide Y in relation to feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin receptors: involvement in feeding, pain, depression and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin receptor 1 gene expression is regulated by cyclic AMP through a CREB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of galanin on monoaminergic systems and HPA axis: potential mechanisms underlying the effects of galanin on addiction- and stress-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic effects of galanin injections into the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin stimulation of feeding is blocked by the addition of a response requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Galanin (1-16) in Modulating Presynaptic Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the presynaptic effects of the neuropeptide fragment Galanin (1-16) on glutamate release, benchmarked against the full-length Galanin (1-29) and other fragments. The information presented is collated from peer-reviewed experimental data to support research and development in neuropharmacology.
**Executive Summary
Galanin, a widely distributed neuropeptide, plays a significant role in neuromodulation.[1] Experimental evidence strongly indicates that Galanin and its N-terminal fragments, particularly Galanin (1-16), act presynaptically to inhibit the release of glutamate. This inhibitory action is a key mechanism through which Galanin influences neuronal excitability and synaptic transmission. This guide will delve into the quantitative comparisons, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.
Quantitative Comparison of Galanin Fragments on Glutamate Release
The following table summarizes the comparative efficacy of Galanin (1-16) and other Galanin fragments in depressing evoked glutamatergic excitatory postsynaptic currents (EPSCs), a direct measure of glutamate release. The data is primarily derived from studies on neurons in the arcuate nucleus of the hypothalamus.
| Compound | Concentration | Effect on Evoked EPSCs | Relative Potency | Reference |
| Galanin (1-29) | 100 nM | Inhibition | High | |
| Galanin (1-16) | 100 nM | Robust Depression | High | [2][3] |
| Galanin (1-15) | 100 nM | Robust Depression | High | [4] |
| Galanin (3-29) | 100 nM | Lesser Depression | Low | [2][3] |
Key Findings:
-
N-terminal fragments of Galanin, specifically Galanin (1-16) and (1-15), are potent inhibitors of glutamate release, exhibiting a "robust depression of synaptic transmission".[2][3][4]
-
The inhibitory effect of Galanin (1-16) is comparable to that of the full-length Galanin (1-29).[5]
-
The C-terminal fragment, Galanin (3-29), shows a significantly "lesser degree of depression", highlighting the critical role of the N-terminal region for this presynaptic action.[2][3]
Signaling Pathway of Galanin (1-16) in Presynaptic Inhibition
Galanin (1-16) exerts its inhibitory effect on glutamate release through a G-protein coupled receptor (GPCR) mediated signaling cascade. The binding of Galanin (1-16) to presynaptic Galanin receptors (primarily GalR1 and GalR3) initiates a cascade that leads to the hyperpolarization of the presynaptic terminal and a subsequent reduction in neurotransmitter exocytosis.
Caption: Signaling pathway of Galanin (1-16) leading to presynaptic inhibition of glutamate release.
Experimental Protocols
The confirmation of the presynaptic action of Galanin (1-16) on glutamate release relies on well-established electrophysiological and neuropharmacological techniques.
1. In Vitro Brain Slice Electrophysiology
This is the primary method used to study the effects of Galanin fragments on synaptic transmission.
-
Preparation: Coronal slices containing the hypothalamus (specifically the arcuate nucleus) are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are obtained from visually identified neurons in the arcuate nucleus. Evoked excitatory postsynaptic currents (EPSCs) are elicited by electrical stimulation of afferent fibers.
-
Drug Application: Galanin (1-16) and other compounds are applied to the bath at known concentrations.
-
Data Analysis: The amplitude and frequency of evoked EPSCs are measured before, during, and after drug application to quantify the inhibitory effect. Paired-pulse protocols are used to further confirm a presynaptic site of action. A change in the paired-pulse ratio is indicative of a change in the probability of neurotransmitter release.
2. Measurement of Miniature EPSCs (mEPSCs)
To isolate the effects on the release machinery independent of action potentials, mEPSCs are recorded.
-
Protocol: Tetrodotoxin (TTX) is added to the aCSF to block voltage-gated sodium channels and thus prevent action potentials.
-
Analysis: The frequency and amplitude of mEPSCs are analyzed. A decrease in mEPSC frequency upon application of Galanin (1-16) points to a presynaptic mechanism, as it reflects a reduction in the spontaneous release of individual synaptic vesicles.
Experimental Workflow
Caption: Workflow for electrophysiological experiments to confirm the presynaptic action of Galanin (1-16).
Conclusion
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus | Journal of Neuroscience [jneurosci.org]
- 4. Galanin receptor-mediated inhibition of glutamate release in the arcuate nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Safety Operating Guide
Personal protective equipment for handling Galanin (1-16), mouse, porcine, rat
Essential safety protocols and operational guidance for researchers working with Galanin (1-16) from mouse, porcine, and rat sources, ensuring both personal safety and experimental integrity.
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of bioactive peptides like Galanin (1-16) is paramount. This guide provides immediate and essential safety information, operational plans for handling, and disposal considerations to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling Galanin (1-16) from any species, adherence to standard laboratory safety practices is critical. The following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles | European standard - EN 166 or equivalent |
| Hand Protection | Protective gloves | Chemically compatible, disposable nitrile gloves |
| Body Protection | Laboratory coat | Long-sleeved |
| Respiratory | Not generally required under normal use conditions. | Use in a well-ventilated area. Avoid dust formation. |
Handle in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, or clothing, and prevent the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke when using this product.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Galanin (1-16) ensures safety and maintains the integrity of the peptide for experimental use.
1. Receiving and Storage: Upon receipt, lyophilized Galanin (1-16) should be stored in a freezer at -20°C or colder for long-term stability.[3][4][5][6] Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight.[2]
2. Preparation for Use: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce peptide stability.[3][4][7] When weighing the peptide, do so in a designated area and wear gloves to avoid contamination.[3]
3. Reconstitution: Dissolve the peptide in sterile, purified water or a buffer recommended by the supplier. For peptides that are difficult to dissolve, sonication may be helpful.[3] Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][6][7]
4. Experimental Use: Handle all solutions containing Galanin (1-16) with the appropriate PPE as outlined in the table above. Work in a well-ventilated area to minimize inhalation exposure.
5. Disposal: Dispose of unused peptide solutions and contaminated materials in accordance with local, state, and federal regulations.[2] The safety data sheet for Galanin (1-29) (rat, mouse) indicates that it is very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[2]
Experimental Workflow
The following diagram illustrates a standard workflow for handling Galanin (1-16) peptides in a laboratory setting.
Caption: Standard laboratory workflow for handling Galanin (1-16) peptides.
References
- 1. fishersci.se [fishersci.se]
- 2. Galanin (1-29)(rat, mouse)|114547-31-8|MSDS [dcchemicals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
